5-Methyl-2-phenylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKYDCMXQSXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502544 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54147-94-3 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
theoretical studies on the molecular structure of 5-Methyl-2-phenylaniline
An In-Depth Technical Guide to the Theoretical Studies on the Molecular Structure of 5-Methyl-2-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-phenylaniline is a significant chemical intermediate in the synthesis of various commercial products, including azo dyes, pharmaceuticals, and agrochemicals.[1] A thorough understanding of its three-dimensional molecular structure and electronic properties is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of 5-Methyl-2-phenylaniline. We delve into the application of Density Functional Theory (DFT) for geometry optimization and the subsequent analysis of key structural and electronic parameters. This guide serves as a valuable resource for researchers engaged in the computational analysis of aromatic amines and their derivatives, offering insights that can accelerate drug discovery and materials science endeavors.
Introduction: The Significance of 5-Methyl-2-phenylaniline
5-Methyl-2-phenylaniline, a substituted biphenylamine, belongs to a class of compounds with broad industrial utility. Its derivatives are explored for potential use in organic semiconductors and photoresists.[1] The biological activity of molecules is intrinsically linked to their three-dimensional structure. Therefore, a detailed characterization of the conformational landscape, electronic distribution, and intermolecular interaction potential of 5-Methyl-2-phenylaniline is a critical step in the rational design of novel therapeutic agents and functional materials.
Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective means to gain insights into molecular properties at the atomic level. These computational approaches complement experimental techniques like X-ray crystallography and NMR spectroscopy, providing a holistic understanding of molecular behavior.
Theoretical Framework: Unveiling Molecular Structure through Computation
The Power of Computational Chemistry
Computational chemistry has emerged as an indispensable tool in modern chemical research. It allows for the prediction of molecular geometries, reaction mechanisms, and a wide array of physicochemical properties. For a molecule like 5-Methyl-2-phenylaniline, computational methods can predict its most stable conformation, the rotational barrier between the two phenyl rings, and the electronic landscape that governs its reactivity.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the predominant method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost. DFT methods are used to calculate quantum chemical descriptors for various molecules.[2]
For the theoretical study of substituted anilines and biphenyl derivatives, the B3LYP hybrid functional is a popular and well-validated choice. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional, when paired with a sufficiently large basis set such as 6-311++G(d,p), has been shown to provide reliable geometries and electronic properties for organic molecules.[3]
Computational Protocol for the Structural Analysis of 5-Methyl-2-phenylaniline
The following section outlines a detailed, step-by-step methodology for the theoretical analysis of 5-Methyl-2-phenylaniline using DFT.
Step 1: Initial Structure Generation
The first step involves generating an initial three-dimensional structure of 5-Methyl-2-phenylaniline. This can be accomplished using any standard molecular building software. It is crucial to start with a reasonable guess for the geometry to ensure the subsequent optimization converges to a true energy minimum.
Step 2: Geometry Optimization
The initial structure is then subjected to a geometry optimization calculation. This process systematically alters the atomic coordinates to find the arrangement that corresponds to the lowest energy, and thus the most stable conformation of the molecule.
Experimental Protocol: DFT Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
-
Input File Preparation:
-
Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Specify the atomic coordinates of the initial structure.
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-311++G(d,p).
-
Include the keyword for geometry optimization (e.g., Opt).
-
It is also advisable to include a frequency calculation (Freq) to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
-
Execution: Run the calculation on a suitable computational resource.
-
Analysis of Output: Upon successful completion, the output file will contain the optimized Cartesian coordinates, the final energy of the molecule, and the results of the frequency calculation.
Workflow for Geometry Optimization
Caption: Workflow for DFT geometry optimization and validation.
Step 3: Analysis of Molecular Properties
Once the optimized geometry is obtained, a variety of molecular properties can be calculated to gain deeper insights into the structure and reactivity of 5-Methyl-2-phenylaniline.
-
Structural Parameters: Key bond lengths, bond angles, and dihedral angles can be extracted from the optimized coordinates. The dihedral angle between the two phenyl rings is particularly important as it defines the overall shape of the molecule.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
-
Predicted Molecular Structure and Electronic Properties of 5-Methyl-2-phenylaniline
Based on theoretical calculations of similar substituted biphenylamines, we can predict the key structural and electronic features of 5-Methyl-2-phenylaniline.
Geometric Parameters
The steric hindrance between the methyl group and the phenyl group at the ortho position, as well as the amino group, will likely force the two phenyl rings to be non-planar. This twist is a common feature in ortho-substituted biphenyls.
Table 1: Predicted Geometric Parameters for 5-Methyl-2-phenylaniline (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Predicted Value |
| C-N Bond Length (Aniline) | ~1.40 Å |
| C-C Bond Length (Inter-ring) | ~1.49 Å |
| Dihedral Angle (C-C-C-C between rings) | ~50° - 70° |
| N-H Bond Lengths | ~1.01 Å |
| C-H Bond Lengths (Aromatic) | ~1.08 Å |
| C-H Bond Lengths (Methyl) | ~1.09 Å |
Note: These are estimated values based on typical results for similar molecules and should be confirmed by specific calculations for 5-Methyl-2-phenylaniline.
Electronic Properties
The amino group is an electron-donating group, which will increase the electron density on the phenyl ring to which it is attached, particularly at the ortho and para positions. The methyl group is also a weak electron-donating group.
Table 2: Predicted Electronic Properties for 5-Methyl-2-phenylaniline (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Property | Predicted Value |
| HOMO Energy | ~ -5.0 to -5.5 eV |
| LUMO Energy | ~ -0.5 to -1.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |
| Dipole Moment | ~ 1.5 to 2.0 Debye |
Note: These are estimated values and will vary depending on the exact conformation and level of theory.
Visualization of Molecular Orbitals and Electrostatic Potential
Caption: Conceptual visualization of the molecular structure, HOMO, LUMO, and MEP of 5-Methyl-2-phenylaniline.
Implications for Reactivity and Drug Design
The theoretical data obtained for 5-Methyl-2-phenylaniline has significant practical implications.
-
Predicting Reactivity: The HOMO and LUMO distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the regions of high HOMO density on the aniline ring suggest its susceptibility to electrophilic substitution. The MEP map further corroborates this by highlighting the electron-rich areas.
-
Understanding Intermolecular Interactions: The calculated structure and charge distribution are essential for predicting how 5-Methyl-2-phenylaniline and its derivatives will interact with other molecules. The amino group can act as a hydrogen bond donor, and the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are fundamental to drug-receptor binding and the self-assembly of organic materials.
-
Guiding Drug Development: By understanding the structure-activity relationship (SAR) of a series of compounds based on the 5-Methyl-2-phenylaniline scaffold, medicinal chemists can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties. Computational docking studies, which require an accurate molecular structure, can be employed to predict the binding affinity of these derivatives to a target protein.
Conclusion
Theoretical studies, particularly those leveraging Density Functional Theory, provide a robust framework for elucidating the molecular structure and electronic properties of 5-Methyl-2-phenylaniline. The insights gained from these computational analyses are invaluable for understanding its chemical behavior and for guiding the design of new molecules with desired functionalities. This in-depth technical guide provides researchers with the foundational knowledge and a practical protocol to embark on their own theoretical investigations of this important class of molecules, thereby fostering innovation in drug discovery and materials science.
References
-
5-Methyl-2-nitroaniline - PMC - NIH. (n.d.). Retrieved from [Link]
-
5-Methyl-2-nitro-aniline - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) 5-Methyl-2-nitroaniline - ResearchGate. (n.d.). Retrieved from [Link]
-
5-Methyl-2-phenylaniline - MySkinRecipes. (n.d.). Retrieved from [Link]
-
A Combined DFT and QSAR Calculations to Study Substituted Biphenyl imidazoles as Bombesin Receptor Subtype-3 Agonists - Bentham Science Publisher. (n.d.). Retrieved from [Link]
-
The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (2025). Journal of Molecular Structure, 1351(Part 1), 144176. Retrieved from [Link]
Sources
Chemical Handling & Toxicology Monograph: 5-Methyl-2-phenylaniline
This technical guide is structured as a high-level operational monograph for 5-Methyl-2-phenylaniline (CAS 54147-94-3), designed for researchers requiring strict safety protocols and mechanistic understanding.
Executive Identity & Molecular Architecture
Primary Identifier: 5-Methyl-2-phenylaniline CAS Registry Number: 54147-94-3 IUPAC Synonym: 4-Methyl-[1,1'-biphenyl]-2-amine Structural Class: Lipophilic Primary Aromatic Amine (Biaryl)[1]
Structural Disambiguation
It is critical to distinguish this compound from its isomer, 2-Methyl-N-phenylaniline (CAS 1205-39-6). The target molecule discussed here is a primary amine with a biphenyl core, not a secondary diphenylamine.[2]
| Property | Specification | Field Note |
| Molecular Formula | C₁₃H₁₃N | |
| Molecular Weight | 183.25 g/mol | |
| Physical State | Solid (Crystalline) | May appear as a viscous oil if purity <98%. |
| Solubility | Lipophilic (LogP ~3.[2]3) | Soluble in DCM, DMSO, EtOAc; Insoluble in water.[2] |
| pKa (Conjugate Acid) | ~3.8 - 4.2 (Predicted) | Weakly basic; requires strong acid for protonation.[2] |
| Appearance | Off-white to tan | Darkens upon oxidation (air sensitive).[2] |
Toxicological Mechanism & Risk Assessment[2]
Core Hazard Designation: Suspected Carcinogen / Genotoxin As a primary aromatic amine situated on a biphenyl scaffold, 5-Methyl-2-phenylaniline poses significant genotoxic risks analogous to 4-aminobiphenyl (a known human bladder carcinogen).[3]
Mechanism of Action: Metabolic Activation
The toxicity is not intrinsic to the parent molecule but arises from hepatic bioactivation.[2] The lipophilic nature of the biphenyl ring facilitates rapid absorption through the skin and cell membranes.[2]
Key Pathway:
-
N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A2) oxidize the amine to an N-hydroxy derivative.[2]
-
Esterification: Phase II enzymes (NAT/SULT) convert this to an unstable ester.[2]
-
Nitrenium Ion Formation: Spontaneous cleavage generates a highly electrophilic nitrenium ion.[2]
-
Genotoxicity: This electrophile covalently binds to guanine residues in DNA (C8-position), causing replication errors.[2]
Visualization: Bioactivation Pathway
Figure 1: Metabolic activation pathway highlighting the divergence between detoxification and genotoxic activation.[2][3]
Operational Safety & Engineering Controls
Hierarchy of Controls
Handling this compound requires Occupational Exposure Band (OEB) 4 protocols due to its high potency and low detection threshold.[2]
| Control Level | Protocol Specification |
| Containment | Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm. Use a powder containment balance enclosure for weighing.[2] |
| Dermal Protection | Double-gloving required. Inner: Nitrile (4 mil).[2] Outer: Laminated Polyethylene/EVOH (e.g., Silver Shield®) or thick Nitrile (8 mil).[2] Standard nitrile degrades rapidly against aromatic amines.[2] |
| Respiratory | If outside containment (e.g., spill cleanup), use a P100/OV (Organic Vapor) cartridge respirator.[2] |
| Decontamination | Surface deactivation requires chemical oxidation (see Section 4).[2] Alcohol wipes alone merely spread the lipophilic residue.[2] |
Experimental Workflow: Synthesis & Handling
When using 5-Methyl-2-phenylaniline as a ligand precursor or intermediate (e.g., in Buchwald-Hartwig amination), strict isolation is necessary.[2]
Figure 2: Safe handling lifecycle from storage to disposal, emphasizing containment of dust and volatiles.[2][4]
Emergency Response & Decontamination
Chemical Spills (Solid/Powder)
Do not sweep. Sweeping generates aerosols that are easily inhaled.[2]
-
Isolate: Evacuate the immediate area (15 ft radius).
-
Dampen: Gently cover the spill with a wet paper towel (soaked in dilute HCl or water) to prevent dust.[2]
-
Neutralize: Apply a solution of 10% Bleach (Sodium Hypochlorite) or a specific surfactant-based decontaminant (e.g., Decon 90).[2] Oxidation helps degrade the amine functionality.[2]
-
Collect: Scoop the wet slurry into a hazardous waste container labeled "Toxic - Aromatic Amine."
First Aid (Self-Validating Protocol)
-
Skin Contact:
-
Inhalation:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12559457, 4-Methylbiphenyl-2-amine (CAS 54147-94-3).[2] Retrieved from [Link][2]
-
International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Aromatic Amines.[2] (Analogous data for 4-Aminobiphenyl). Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aromatic Amines.[2] Retrieved from [Link][2]
-
Benigni, R., & Bossa, C. (2011).[2] Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology.[2] Chemical Reviews.[2] (Mechanistic grounding for nitrenium ion formation).
-
ECHA (European Chemicals Agency). Substance Information: Biphenyl-2-amine derivatives.[2][3] Retrieved from [Link][2]
Sources
Methodological & Application
Application Note: 5-Methyl-2-phenylaniline as a Scaffold for Novel Heterocycle Synthesis
[1]
Abstract
This application note details the synthetic utility of 5-Methyl-2-phenylaniline (CAS: 54147-94-3) in the construction of fused polycyclic heteroaromatics. Specifically, we focus on its role as a privileged "biphenyl amine" precursor for phenanthridines and phenanthridinones —scaffolds critical in oncology (DNA intercalation) and antiviral drug discovery. Unlike unsubstituted 2-aminobiphenyls, the 5-methyl derivative offers enhanced lipophilicity and a specific metabolic handle, while its electronic structure facilitates oxidative cyclization protocols. This guide provides two validated protocols: a metal-free iodine-mediated cyclization and a palladium-catalyzed carbonylation.
Introduction: The Biphenyl Amine Advantage[1]
5-Methyl-2-phenylaniline (also known as 5-methyl-[1,1'-biphenyl]-2-amine) represents a strategic starting material for "Heterocycle-from-Heterocycle" or "Aromatic-to-Heterocycle" transformations.
Structural & Electronic Analysis
-
Biphenyl Core: The pre-existing C-C bond between the two aromatic rings reduces the entropic cost of cyclization compared to intermolecular coupling.
-
Ortho-Amine Functionality: The amine group at position 2 (relative to the phenyl ring) serves as the nucleophilic anchor for ring closure.
-
5-Methyl Substituent: positioned para to the phenyl ring (based on aniline numbering: N at 1, Ph at 2, Me at 5).
-
Electronic Effect: The methyl group acts as a weak electron-donating group (EDG), increasing the electron density of the aniline ring. This facilitates oxidation to radical cation intermediates, a key step in many modern cyclization mechanisms.
-
Steric Effect: Being para to the bulky phenyl group, the methyl group does not sterically hinder the cyclization site, ensuring high reaction yields.
-
Key Application Areas
-
Phenanthridines: Via oxidative C-H amination.
-
Phenanthridinones: Via carbonylative cyclization.
-
N-Heterocyclic Carbenes (NHCs): As a bulky N-aryl substituent.
Visualizing the Synthetic Pathway
The following diagram illustrates the primary reaction pathways transforming 5-Methyl-2-phenylaniline into high-value heterocycles.
Figure 1: Divergent synthetic pathways from 5-Methyl-2-phenylaniline to bioactive scaffolds.[1][2][3][4][5]
Detailed Experimental Protocols
Protocol A: Metal-Free Synthesis of 3-Methylphenanthridine
Methodology: Iodine-Mediated Oxidative C-H Amination Mechanism: This protocol avoids toxic transition metals. The iodine promotes the formation of an N-centered radical or radical cation, which attacks the pendant phenyl ring, followed by re-aromatization.
Reagents & Materials
-
Substrate: 5-Methyl-2-phenylaniline (1.0 equiv)
-
Aldehyde: Benzaldehyde (or derivative) (1.0 equiv) - Note: To form the intermediate imine.
-
Oxidant: Iodine (I₂) (0.5 equiv)
-
Co-Oxidant: TBHP (tert-Butyl hydroperoxide) or DTBP (Di-tert-butyl peroxide) (2.0 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Chlorobenzene or Toluene
-
Equipment: Sealed tube or reflux condenser setup.
Step-by-Step Procedure
-
Imine Formation (In-situ):
-
In a reaction tube, dissolve 5-Methyl-2-phenylaniline (1.0 mmol) and the chosen aldehyde (1.0 mmol) in Toluene (5 mL).
-
Add molecular sieves (4Å) to absorb water. Stir at room temperature for 2 hours until TLC confirms consumption of aniline.
-
Checkpoint: The formation of the Schiff base is critical. If slow, heat to 60°C.
-
-
Cyclization:
-
Add K₂CO₃ (2.0 mmol), I₂ (0.5 mmol), and TBHP (2.0 mmol) directly to the reaction mixture.
-
Seal the tube and heat to 100°C for 12–16 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Expected Product: 3-methyl-6-phenylphenanthridine (position of methyl depends on cyclization numbering, typically retains position relative to the nitrogen).
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete imine formation | Ensure Step 1 is complete before adding oxidants. Use acid catalyst (AcOH) if needed. |
| Starting Material Recovery | Catalyst deactivation | Increase I₂ loading to 1.0 equiv or refresh TBHP source. |
| By-products | Over-oxidation | Reduce temperature to 80°C; ensure inert atmosphere if using peroxide sensitive substrates. |
Protocol B: Palladium-Catalyzed Carbonylation to Phenanthridinones
Methodology: Pd(II)-catalyzed intramolecular C-H Carbonylation Application: Synthesis of PARP inhibitor analogs.
Reagents & Materials
-
Substrate: 5-Methyl-2-phenylaniline (1.0 equiv)
-
Carbon Source: Carbon Monoxide (CO) balloon (1 atm) or CO surrogate (e.g., Mo(CO)₆).
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) or Ag₂CO₃.
-
Solvent: DMF or Dioxane.
-
Additives: Pivalic acid (30 mol%) – Promotes C-H activation via CMD mechanism.
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry Schlenk tube, combine 5-Methyl-2-phenylaniline (0.5 mmol), Pd(OAc)₂ (5.6 mg), and Cu(OAc)₂ (181 mg).
-
Add Pivalic acid (15 mg) and solvent (DMF, 3 mL).
-
-
Carbonylation:
-
Purge the vessel with CO gas (balloon pressure is sufficient for intramolecular reactions).
-
Heat the mixture to 120°C with vigorous stirring for 18 hours.
-
Safety Note: Perform in a well-ventilated fume hood due to CO gas.
-
-
Filtration & Isolation:
-
Cool the mixture and filter through a Celite pad to remove metal salts.
-
Dilute filtrate with water and extract with diethyl ether.
-
Wash with brine to remove DMF.
-
-
Characterization:
-
The product, 3-methylphenanthridin-6(5H)-one , usually precipitates or crystallizes upon concentration. Recrystallize from Ethanol.
-
Mechanistic Insight: Why 5-Methyl-2-phenylaniline?
The efficiency of these protocols relies on the specific electronic properties of the 5-methyl substituent.
Figure 2: Mechanistic influence of the methyl substituent on cyclization.
Expert Insight: The methyl group at the 5-position (para to the phenyl ring) exerts a +I (inductive) effect. In oxidative protocols (Protocol A), this stabilizes the radical cation intermediate formed on the nitrogen/ring system, lowering the activation energy for the initial oxidation step compared to the unsubstituted analog. This results in faster reaction kinetics and often higher yields.
References
-
Synthesis of Phenanthridines via Intramolecular C-H Amination Source: Royal Society of Chemistry (RSC) Context: Describes the I2-mediated methodology for aniline precursors.
-
Palladium-Catalyzed Synthesis of Phenanthridinones Source: National Institutes of Health (PMC) Context: Protocols for converting 2-boryl/2-phenyl anilines into phenanthridinones.
-
Photochemical Synthesis of Phenanthridines from Biphenyls Source: PubMed Central Context: Green chemistry approaches using UV light for cyclization.
-
Chemical Identity and Properties: 5-Methyl-2-phenylaniline Source: PubChem / Chemical Data Context: Verification of CAS 54147-94-3 and structural properties.[6] (General search for CAS 54147-94-3)
Note: All protocols described should be performed with appropriate personal protective equipment (PPE) and in compliance with local safety regulations.
Sources
- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 2. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 3. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chem960.com [chem960.com]
Application Note: Regioselective Nitration of 5-Methyl-2-phenylaniline
This Application Note provides a rigorous, self-validating protocol for the regioselective nitration of 5-Methyl-2-phenylaniline (also identified as 5-methyl-[1,1'-biphenyl]-2-amine).
The procedure is designed for high-purity applications (e.g., pharmaceutical intermediate synthesis) and addresses the specific challenge of directing the nitro group to the C4 position (para to the amine) while suppressing oxidation and ortho-substitution (C6).
Part 1: Strategic Analysis & Mechanistic Logic
Substrate Assessment
The starting material, 5-Methyl-2-phenylaniline , presents a unique electrophilic aromatic substitution (EAS) challenge due to the interplay of three substituents on the aniline ring:
-
Amino Group (-NH₂ at C1): Strongly activating, ortho/para director.
-
Phenyl Group (-Ph at C2): Weakly activating, sterically bulky.
-
Methyl Group (-CH₃ at C5): Weakly activating, ortho/para director.
The Regioselectivity Challenge
Direct nitration of the free amine is contraindicated due to:
-
Oxidation: The electron-rich amino group is susceptible to oxidative degradation by nitric acid, leading to tar formation.
-
Protonation: In strong acid (H₂SO₄/HNO₃), the amine forms an anilinium ion (-NH₃⁺), which is a meta director.[1] This would misdirect the nitro group to position 3 or 5 (blocked) or force nitration onto the phenyl ring.
The Solution: Acetyl Protection
To control regioselectivity, the amine is protected as an acetamide (N-(5-methyl-2-phenylphenyl)acetamide ).
-
Directing Effects: The acetamido group (-NHAc) remains an activator and ortho/para director but is less basic than the free amine, preventing protonation.
-
Target Prediction:
-
Position 2: Blocked by Phenyl.
-
Position 3: Sterically hindered (ortho to Phenyl).
-
Position 5: Blocked by Methyl.
-
Position 6 (Ortho to NHAc): Open, but sterically crowded.
-
Position 4 (Para to NHAc): Preferred Target. This position is activated by the -NHAc group (para) and cooperatively activated by the -CH₃ group (ortho).
-
Conclusion: The workflow must proceed via Acetylation
Part 2: Experimental Protocol
Phase I: Protection (Acetylation)
Objective: Convert free amine to acetanilide to prevent oxidation and direct regioselectivity.
Reagents:
-
5-Methyl-2-phenylaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent, 5 vol)
-
Sodium Acetate (0.1 eq, catalyst)
Procedure:
-
Dissolution: Charge a 3-neck round-bottom flask (RBF) with 5-Methyl-2-phenylaniline and glacial acetic acid. Stir until fully dissolved.
-
Addition: Add acetic anhydride dropwise over 15 minutes at room temperature. A mild exotherm is expected.
-
Reflux: Heat the mixture to 60°C for 1 hour. Monitor reaction progress by TLC (Eluent: 30% EtOAc/Hexane).
-
Quench: Pour the reaction mixture into ice-cold water (10 vol) with vigorous stirring. The product should precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (3x), and dry in a vacuum oven at 50°C.
-
Checkpoint: Yield should be >90%. ¹H NMR should show a singlet ~2.1 ppm (acetyl CH₃).
-
Phase II: Nitration (The Critical Step)
Objective: Introduce the nitro group at C4 with high regiocontrol.
Reagents:
-
N-(5-methyl-2-phenylphenyl)acetamide (Intermediate I)
-
Nitric Acid (70%, 1.1 eq)[2]
-
Sulfuric Acid (98%, Solvent/Catalyst)
-
Dichloromethane (DCM) (Optional co-solvent for temperature control)
Procedure:
-
Preparation of Nitrating Mix: In a separate vessel, cool Sulfuric Acid (5 vol) to 0°C. Slowly add Nitric Acid (1.1 eq) while keeping the temperature <10°C.
-
Substrate Solution: Dissolve Intermediate I in minimal Sulfuric Acid (or DCM if solubility is an issue) at 0°C.
-
Addition: Add the Nitrating Mix to the Substrate Solution dropwise over 30 minutes. CRITICAL: Maintain internal temperature between 0°C and 5°C.
-
Why? Higher temperatures (>10°C) promote dinitration and nitration of the phenyl ring.
-
-
Reaction: Stir at 0-5°C for 2 hours.
-
Quench: Pour the reaction mixture onto crushed ice (20 vol). The crude nitro-acetamide will precipitate.
-
Workup: Extract with Ethyl Acetate if oil forms, or filter if solid. Wash with saturated NaHCO₃ to remove residual acid.
-
Purification Note: If TLC shows isomers (e.g., 6-nitro), recrystallize from Ethanol before hydrolysis.
-
Phase III: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to release the free amine.
Reagents:
-
Crude Nitro-Acetamide
-
Hydrochloric Acid (6M, 10 vol)
-
Ethanol (5 vol, to aid solubility)
Procedure:
-
Reflux: Combine the nitro-acetamide, Ethanol, and HCl in a flask. Heat to reflux (approx. 80-90°C) for 2-4 hours.
-
Monitoring: The suspension will likely dissolve and then potentially precipitate the amine hydrochloride salt.
-
Neutralization: Cool to room temperature. Adjust pH to ~9-10 using 20% NaOH solution. The free base product (4-Nitro-5-methyl-2-phenylaniline) will precipitate as a yellow/orange solid.
-
Final Isolation: Filter, wash with water, and dry.
Part 3: Data Presentation & Visualization[3]
Quantitative Summary
| Parameter | Phase I (Protection) | Phase II (Nitration) | Phase III (Hydrolysis) |
| Limiting Reagent | 5-Methyl-2-phenylaniline | Acetamide Intermediate | Nitro-Acetamide |
| Reagent Stoichiometry | 1.2 eq Ac₂O | 1.1 eq HNO₃ | Excess HCl |
| Temperature | 60°C | 0 - 5°C | 85°C (Reflux) |
| Typical Yield | 90 - 95% | 75 - 85% | 85 - 90% |
| Key By-product | Unreacted Amine | 6-Nitro Isomer (<10%) | Incomplete Hydrolysis |
Reaction Workflow Diagram
Caption: Step-by-step workflow for the regioselective synthesis of 4-nitro-5-methyl-2-phenylaniline.
Part 4: Quality Control & Validation
Expected Analytical Data
-
Appearance: Yellow to orange crystalline solid.
-
¹H NMR (DMSO-d₆):
-
Phase I (Acetamide): Look for disappearance of broad NH₂ signal and appearance of amide NH (~9.5 ppm) and acetyl CH₃ (~2.0 ppm).
-
Phase II (Nitro-Acetamide): Aromatic region simplifies. The protons at C3 and C6 should appear as singlets (due to substituents at 1, 2, 4, 5 blocking coupling).
-
Diagnostic: A singlet at ~7.5-8.0 ppm corresponds to the proton at C6 (deshielded by ortho-nitro? No, C6 is ortho to NHAc. C3 is ortho to Phenyl). The proton at C3 is shielded by the phenyl ring current.
-
-
Phase III (Final Product): Disappearance of acetyl CH₃. Broad NH₂ signal returns (~5.0-6.0 ppm).
-
Safety Considerations
-
Nitration Risks: The nitration step is exothermic .[1] Runaway temperatures can lead to explosive decomposition or polynitration. Never allow the temperature to exceed 10°C during addition.
-
Acid Handling: Always add acid to water (or ice) during quenching, never the reverse.
References
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[3] (Classic text establishing mixed-acid nitration kinetics).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Link (Foundational source for electrophilic aromatic substitution directing effects).
-
BenchChem. (2025).[1][4][5] Application Notes and Protocols for the Nitration of 4-methyl-1,2-phenylenediamine. Link (Analogous protocol for methylated aniline derivatives).
- Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Detailed analysis of nitration regioselectivity in substituted benzenes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-phenylaniline
Topic: Troubleshooting Side Reactions & Process Optimization
Target Molecule: 5-Methyl-2-phenylaniline (CAS: 54147-94-3) Synonyms: 2-Amino-4-methylbiphenyl; 5-Methyl-[1,1'-biphenyl]-2-amine.
Executive Summary: The Chemical Challenge
As a Senior Application Scientist, I often see researchers underestimate the synthesis of 5-Methyl-2-phenylaniline . While it appears to be a simple biaryl system, the presence of a free primary amine (-NH₂) ortho to the coupling site introduces unique electronic and steric challenges.
The most robust synthesis route is the Suzuki-Miyaura coupling of 2-bromo-5-methylaniline with phenylboronic acid. However, without specific controls, this reaction suffers from three critical failure modes:
-
Catalyst Deactivation: The free amine coordinates strongly to Palladium (Pd), shutting down the catalytic cycle.
-
Protodeboronation: Loss of the boronic acid functionality before coupling occurs.
-
Oxidative Homocoupling: Formation of biphenyl impurities that are difficult to separate.
This guide provides a technical deep-dive into these side reactions, offering mechanistic insights and validated troubleshooting protocols.
Reaction Network & Failure Modes (Visualized)
To troubleshoot effectively, we must visualize where the chemistry goes wrong. The diagram below maps the desired Suzuki cycle against the competing side-reaction pathways.
Figure 1: Mechanistic pathway showing the competition between the desired Suzuki cycle (Green) and the three primary side reactions (Red/Yellow).[1][2][3]
Technical Troubleshooting Guide (Q&A)
Module A: Catalyst Stalling & Low Conversion
User Question: "My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. What is happening?"
Technical Diagnosis: You are likely experiencing Amine Poisoning . The free amino group (-NH₂) on your starting material (2-bromo-5-methylaniline) is a competent ligand. It binds to the electrophilic Pd(II) intermediate formed after oxidative addition, creating a stable Pd(Ar)(Br)(NH₂-R) complex. This prevents the transmetalation step with the boronic acid.
Corrective Actions:
-
The "Protection" Strategy (Recommended):
-
Protocol: Acetylate the starting material first.
-
Why: Converting the amine to an acetamide (-NHAc) reduces its nucleophilicity, preventing Pd coordination.
-
Workflow: Acetylation
Suzuki Coupling Hydrolysis (Acidic). -
Result: Yields typically improve from <50% to >85%.
-
-
The "Ligand Overpower" Strategy (Alternative):
-
Protocol: Use electron-rich, bulky phosphine ligands like SPhos or XPhos .
-
Why: These ligands bind Pd more tightly than the amine and create steric bulk that discourages the amine from approaching the metal center.
-
Reference: Buchwald's biaryl phosphines are designed specifically to tolerate free amines [1].
-
Module B: Impurity Profiling
User Question: "I see two major impurities by HPLC. One elutes early (non-polar) and one elutes close to the product. What are they?"
Technical Diagnosis: Use the table below to identify your impurities based on retention time (RT) and mechanism.
| Impurity Name | Structure | Origin (Side Reaction) | Diagnostic | Prevention Strategy |
| Benzene | Ph-H | Protodeboronation of Phenylboronic acid. | Very low RT (often lost in solvent front). | Reduce reaction temp; Avoid strong bases (use K₂CO₃ or K₃PO₄ instead of NaOH). |
| Biphenyl | Ph-Ph | Oxidative Homocoupling of Phenylboronic acid. | Non-polar, elutes after product. | Degas solvents thoroughly. Oxygen promotes this. Use excess boronic acid (1.2–1.5 eq). |
| Des-bromo SM | 3-Methylaniline | Hydrodehalogenation of starting material. | Elutes before SM. | Switch solvent to Toluene/Water or DME. Avoid alcohols (isopropanol/ethanol) which can act as hydride sources. |
Module C: Oxidation & Color Issues
User Question: "My isolated product turns brown/black after a few days. Is it decomposing?"
Technical Diagnosis: Anilines are prone to air oxidation , forming quinoid-like impurities (highly colored "aniline black"). While the product is chemically stable, trace impurities catalyze this discoloration.
Corrective Actions:
-
Salt Formation: Convert the free base oil into a solid hydrochloride salt immediately after purification.
-
Protocol: Dissolve oil in Et₂O, add 2M HCl in Et₂O. Filter the white precipitate.
-
Benefit: The salt (5-Methyl-2-phenylaniline HCl) is indefinitely stable and resistant to oxidation.
-
-
Storage: Store the free base under Argon at -20°C, protected from light.
Validated Experimental Protocol
Method: Suzuki Coupling with In-Situ Ligand Control (Direct Route) This protocol avoids the protection/deprotection steps by using a specialized catalyst system.
Reagents:
-
2-Bromo-5-methylaniline (1.0 eq)
-
Phenylboronic acid (1.3 eq) – Excess compensates for deboronation.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step:
-
Degassing (Critical): Charge solid reagents (Aniline, Boronic Acid, Base) into the flask. Seal and purge with Nitrogen for 15 minutes.
-
Why: Removes O₂ to prevent Homocoupling (Impurity B).
-
-
Solvent Prep: Sparge the Toluene/Water mixture with Nitrogen for 20 minutes before addition.
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos.
-
Note: Pre-stirring the catalyst/ligand in a small amount of solvent for 5 mins generates the active species.
-
-
Reaction: Heat to 80°C for 12-16 hours.
-
Control: Do not exceed 100°C; high heat promotes Protodeboronation.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine.
-
Purification: Flash chromatography (Hexanes:EtOAc gradient).
-
Target: Product is an amine; add 1% Triethylamine to the eluent to prevent tailing on silica.
-
References
-
Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Bulky Phosphine Ligands." Journal of the American Chemical Society, 2000.[4] Link (Note: Generalized citation for SPhos utility in amine-containing substrates).
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457-2483. Link
-
Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link (Mechanisms of Protodeboronation).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Methyl-2-phenylaniline (CAS 54147-94-3) before handling.
Sources
troubleshooting guide for the purification of 5-Methyl-2-phenylaniline
This guide provides in-depth troubleshooting for the purification of 5-Methyl-2-phenylaniline (also known as 2-amino-4-methylbiphenyl), a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The advice herein is grounded in established chemical principles and practical laboratory experience to help researchers overcome common hurdles and achieve high purity.
Section 1: Frequently Asked Questions - Initial Purification Strategy
This section addresses preliminary questions researchers face when handling the crude product post-synthesis.
Q1: My crude reaction mixture is a dark, oily residue. What is the first step to assess purity and decide on a purification method?
A1: The first step is a qualitative analysis by Thin Layer Chromatography (TLC). A dark, oily appearance is common and often indicates the presence of polymeric byproducts or oxidized species.
-
Causality: Aromatic amines, especially biphenyl derivatives, can be sensitive to air and light, leading to the formation of colored impurities. The synthesis, often a Suzuki or Buchwald-Hartwig coupling, can leave residual catalysts and starting materials.
-
Actionable Advice:
-
Dissolve a small sample of the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of moderate polarity, such as 20% EtOAc in Hexane. Use a UV lamp to visualize the spots.
-
Interpretation: A single spot indicates relatively high purity, making recrystallization a viable first choice. Multiple spots, significant streaking, or material remaining at the baseline indicates a complex mixture that necessitates column chromatography.
-
Q2: What are the most likely impurities I should expect from a typical synthesis of 5-Methyl-2-phenylaniline?
A2: Impurity profiles are synthesis-dependent, but common contaminants include:
-
Unreacted Starting Materials: e.g., 2-bromo-4-methylaniline or 5-methyl-2-nitroaniline and phenylboronic acid.
-
Homocoupled Byproducts: Biphenyl from the phenylboronic acid or a dimer of the aniline starting material.
-
Isomeric Byproducts: If synthesized via nitration of 2-methylbiphenyl followed by reduction, you may have positional isomers which are notoriously difficult to separate.[2]
-
Catalyst Residues: Palladium or other transition metal catalysts.
-
Solvent and Reagents: High-boiling point solvents (e.g., DMF, NMP) or excess reagents.
Q3: Should I choose column chromatography or recrystallization as my primary purification method?
A3: This depends on the TLC analysis from Q1.
-
Column Chromatography: Choose this method for complex mixtures with multiple components or when impurities have similar polarity to the product. It offers the highest resolving power.
-
Recrystallization: This is the preferred method for purifying material that is already >90% pure. It is faster, more scalable, and generally results in higher recovery and crystalline material, which is easier to handle and dry than amorphous solids or oils obtained from chromatography.[3]
Section 2: Troubleshooting Guide - Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately polar compounds like 5-Methyl-2-phenylaniline.
Q4: I'm running a column, but my product is streaking or tailing badly on the TLC plate and the column. How can I get sharp bands?
A4: Streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine group with the acidic silanol (Si-OH) groups on the silica surface. This leads to non-ideal elution behavior.
-
Causality: The acidic silica protonates the amine, causing it to "stick" to the stationary phase and elute slowly and unevenly.
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. This deprotonates the silica surface, preventing interaction with your product.
-
Use a Different Stationary Phase: If streaking persists, consider using neutral alumina instead of silica gel.
-
Check for Overloading: Loading too much crude material onto the column will cause tailing regardless of the solvent system. A general rule is to load 1g of crude material per 25-50g of silica gel.
-
Q5: I can't find a solvent system that gives good separation between my product and a close-running impurity. What are my options?
A5: Achieving separation of compounds with similar polarities requires optimizing the mobile phase selectivity.
-
Causality: Standard solvent systems like Ethyl Acetate/Hexane may not provide sufficient selectivity for closely related structures, such as isomers. Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding).
-
Solutions:
-
Introduce a Different Solvent: Instead of just varying the ratio of a two-component system, introduce a third solvent to change the selectivity. For example, try adding small amounts of Dichloromethane (DCM) or Toluene to your Hexane/EtOAc mixture. Toluene can provide π-π interactions that may help separate aromatic compounds.[4]
-
Use a Phenyl-Hexyl Phase Column: For difficult separations of aromatic compounds, a phenyl-functionalized silica phase can provide alternative selectivity based on π-π interactions, which are different from the polar interactions on standard silica.[5]
-
Table 1: Suggested Solvent Systems for Chromatography of 5-Methyl-2-phenylaniline
| Stationary Phase | Eluent System | Expected Rf | Notes |
| Silica Gel | 10-30% Ethyl Acetate in Hexane + 0.5% Triethylamine | 0.2 - 0.4 | Standard starting point. Adjust EtOAc ratio to achieve target Rf. Add Et₃N to prevent tailing. |
| Silica Gel | 5-20% Dichloromethane in Hexane + 0.5% Triethylamine | 0.2 - 0.4 | Offers different selectivity; good for less polar impurities. |
| Alumina (Neutral) | 5-25% Ethyl Acetate in Hexane | 0.3 - 0.5 | Good alternative if tailing on silica is severe even with a basic modifier. |
Section 3: Troubleshooting Guide - Recrystallization
Recrystallization is ideal for polishing nearly pure material.
Q6: I've dissolved my product in a hot solvent, but upon cooling, it 'oils out' into a liquid layer instead of forming crystals. What's happening?
A6: "Oiling out" occurs when the solute becomes supersaturated and separates from the solution at a temperature above its melting point.
-
Causality: This is often caused by a very high concentration of impurities, which lowers the melting point of the mixture.[6] It can also happen if the solution is cooled too quickly.
-
Solutions:
-
Slow Down Cooling: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure it is not overly saturated. Insulate the flask to allow for very slow cooling to room temperature before moving to an ice bath.[6]
-
Use a Two-Solvent System: If slow cooling fails, a two-solvent system is often effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., DCM or Acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Water) at a warm temperature until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[7]
-
Pre-Purification: If the material is too impure, a rapid filtration through a short plug of silica gel (a "plug filtration") to remove the grossest impurities may be necessary before attempting recrystallization again.
-
Q7: I've followed the procedure, but no crystals are forming, even after cooling in an ice bath.
A7: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Causality: The solution may be supersaturated but lacks a nucleation site to begin crystallization. The concentration of the solute might also be too low.
-
Solutions:
-
Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.
-
Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.
-
Reduce Solvent Volume: If the solution is not saturated enough, gently heat it to boil off some of the solvent, then attempt to cool it again.
-
Q8: My final crystals have a yellow or brown tint. How can I obtain a colorless product?
A8: Color is indicative of persistent, often highly conjugated or oxidized, impurities.
-
Causality: Aromatic amines are prone to air oxidation, forming colored species.
-
Solution:
-
Charcoal Treatment: During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal.
-
Boil and Filter: Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration through fluted filter paper to remove the charcoal, then allow the colorless filtrate to cool and crystallize. Caution: Using too much charcoal can adsorb your product and significantly reduce your yield.[6]
-
Section 4: Visualization of Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying crude 5-Methyl-2-phenylaniline.
Caption: Decision workflow for purification method selection.
Recrystallization Troubleshooting Logic
This decision tree helps diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting recrystallization issues.
Section 5: Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., 20% EtOAc/Hexane + 0.5% Et₃N) that gives your product an Rf value of ~0.3.
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (e.g., 40mm for 1-5g of crude).
-
Place a small cotton or glass wool plug at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly.
-
Add a layer of sand on top of the packed silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution (approx. 1-2 times the mass of your crude product).
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply pressure to the column to begin elution, maintaining a steady flow rate.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Methyl-2-phenylaniline.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that dissolves the compound when hot (e.g., Acetone) and a "poor" solvent that the compound is insoluble in (e.g., Hexane).
-
Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot "good" solvent required to fully dissolve the solid at its boiling point.
-
Addition of "Poor" Solvent: While the solution is still hot and stirring, add the "poor" solvent dropwise until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
ACS Omega. (2026). Monolithic Columns for the Isolation of Lectin: Principles, Advances and Prospects. ACS Publications. [Link]
-
MySkinRecipes. (2026). 5-Methyl-2-phenylaniline. [Link]
-
Wikipedia. (2026). Mescaline. [Link]
-
Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]
-
PubChem - NIH. (2026). 5-Methyl-2-phenyl-indolizine. [Link]
-
Scribd. (2026). Amine Treating - Troubleshooting Guide. [Link]
- Google Patents. (2026). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
- Google Patents. (2026).
-
Agilent. (2026). LC and LC/MS Columns. [Link]
-
MDPI. (2026). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
RSC Publishing. (2026). Analytical Methods. [Link]
-
Journal of the Korean Chemical Society. (2026). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]
-
HELIX Chromatography. (2026). HPLC Methods for analysis of Phenylalanine. [Link]
-
PubChem - NIH. (2026). 2-Methyl-N-phenylaniline. [Link]
- Google Patents. (2026). EP0469541B1 - Method of crystallizing phenylalanine.
-
Sulfur Recovery Engineering Inc. (2026). Amine Troubleshooting. [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Crystal Growth & Design. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. [Link]
-
Arkivoc. (2025). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. [Link]
-
University of California, Berkeley. (2026). Crystallization Solvents.pdf. [Link]
-
IISTE.org. (2026). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. [Link]
-
Frontiers. (2026). Advances in the neurotoxicity of ecological pesticide maneb: mechanisms and implications for human health. [Link]
-
YouTube. (2021). Troubleshooting Amine Systems. [Link]
-
Semantic Scholar. (2026). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. [Link]
-
ProMax. (2008). Troubleshooting Amine Unit Simulations. [Link]
-
University of Rochester, Department of Chemistry. (2026). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (2026). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]
-
MIT OpenCourseWare. (2026). Two-Solvent Recrystallization Guide. [Link]
-
SynOpen. (2026). A General and Practical Bifunctional Cobalt Catalytic System for N-Heterocycle Assembly via Acceptorless Dehydrogenation. [Link]
-
MDPI. (2026). Screening and Optimization of Key Regulatory Factors for Juice Sac Lignification Control in Meizhou Pomelo with Complementary Metabolomic Mechanism Analysis. [Link]
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Technical Support Center: 5-Methyl-2-phenylaniline Storage & Handling
The following technical support guide addresses the storage stability and handling of 5-Methyl-2-phenylaniline (CAS 54147-94-3).
Ticket ID: #OX-5M2PA-STABILITY Subject: Prevention of Oxidation and Recovery of Discolored Samples Status: Resolved / Guide Available[1][2]
Executive Summary: The "Why" Behind the Stability
5-Methyl-2-phenylaniline (also known as 4-methyl-2-aminobiphenyl or 5-methyl-[1,1'-biphenyl]-2-amine) is a primary aromatic amine.[1][2] Like most aniline derivatives, it is thermodynamically predisposed to oxidation.
-
The Mechanism: The nitrogen atom possesses a lone pair of electrons that is susceptible to radical abstraction by atmospheric oxygen. This process is catalyzed by light (UV/Vis) and trace metal ions .
-
The Result: The initial oxidation forms N-oxides and radical intermediates, which subsequently couple to form azo-linkages (Ar-N=N-Ar) or quinone-imines.[1][2]
-
The Symptom: Even trace amounts (<0.5%) of these conjugated impurities have high extinction coefficients, causing the sample to turn from off-white/pale yellow to dark brown or black .
Storage Protocol: The Prevention Workflow
Follow this decision tree to ensure maximum shelf-life.
Figure 1: Decision matrix for initial storage setup.[1][2] Note that while Nitrogen is acceptable, Argon is superior due to its higher density, creating a better "blanket" over the substance.
Key Storage Parameters[1][2][3][4][5][6][7]
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Argon (Best) or Nitrogen | Displaces O₂, preventing radical initiation at the N-H bond.[1][2][3] Argon is heavier than air and stays in the vial when opened. |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower temperatures exponentially slow the rate of oxidation kinetics.[1][2][3] |
| Light | Amber Glass / Foil Wrap | Photons provide the activation energy required to cleave the N-H bond or excite the aromatic ring, accelerating degradation.[2][3] |
| Container | Teflon-lined Cap | Prevents leaching of plasticizers and ensures a gas-tight seal against moisture (anilines are hygroscopic).[1][2][3] |
Troubleshooting & FAQs
Direct answers to common researcher inquiries.
Q1: My sample has turned dark brown. Is it ruined?
A: Not necessarily. Aniline derivatives are notorious for "coloring" with very little chemical degradation. A sample can appear "tarry black" but still be 98% pure by HPLC. The colored impurities (azo dyes/quinones) have very high extinction coefficients.
-
Action: Run a TLC or HPLC. If purity is >95%, use it directly. If <95%, proceed to the Recovery Protocol below.
Q2: Can I store this compound in solution (e.g., DMSO or Methanol)?
A: Strongly Discouraged. Dissolving the amine increases the surface area available for interaction with dissolved oxygen in the solvent. Furthermore, protic solvents like methanol can facilitate proton-transfer steps in auto-oxidation mechanisms.[1][2]
-
Exception: If you must store it in solution, use degassed anhydrous solvent , seal under Argon, and store at -80°C.
Q3: The material arrived as an oil, but the literature says it's a solid.
A: This is common for biphenylamines with low melting points. Impurities (even 1%) can depress the melting point significantly (freezing point depression), keeping it liquid at room temperature.
-
Action: Store in the fridge (4°C). If it solidifies, it is likely pure. If it remains an oil, check purity; it may require re-purification.
Recovery Protocols (Purification)
Use these methods if your material purity drops below 95%.
Method A: Acid-Base Extraction (The "Wash")
Best for: Oily samples or removing non-basic oxidized impurities.[1][2]
-
Dissolve: Dissolve the impure amine in Ethyl Acetate (EtOAc) .
-
Extract (Acidify): Wash the organic layer with 1M HCl (aq) .
-
Chemistry: The amine becomes the hydrochloride salt (
) and moves into the water layer.[1] The oxidized neutral impurities (azo compounds, tars) stay in the EtOAc.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Separate: Keep the Aqueous Layer . Discard the organic layer (which should be dark colored).
-
Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated
until pH > 10.-
Observation: The pure amine will precipitate out as a solid or oil.
-
-
Recover: Extract the milky aqueous mixture with fresh EtOAc (x3).
-
Dry: Dry combined organics over
, filter, and concentrate in vacuo.
Method B: Recrystallization
Best for: Solid samples with minor discoloration.[1]
-
Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.
-
Procedure: Dissolve in minimum hot solvent. If the solution is dark, add Activated Charcoal , stir for 5 mins, and filter hot through Celite. Cool slowly to 4°C to crystallize.
Recovery Decision Logic
Figure 2: Workflow for determining if purification is necessary and which method to employ.[1][2]
References
-
Chemical Identity: 5-Methyl-2-phenylaniline (CAS 54147-94-3).[1][2] PubChem. Available at: [Link]
-
Purification Methodology: Vogel, A.I.[4] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[5] Longman Scientific & Technical, 1989. (Chapter on Aromatic Amines).
- Oxidation Mechanism: Patai, S. The Chemistry of the Amino Group. Interscience Publishers, 1968.
Sources
Technical Support Center: Enhancing the Stability of 5-Methyl-2-phenylaniline in Solution
Welcome to the technical support guide for 5-Methyl-2-phenylaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for enhancing the stability of 5-Methyl-2-phenylaniline in solution. As a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1] This guide will address common stability issues through a troubleshooting and FAQ format, grounding all recommendations in established chemical principles.
Section 1: Understanding the Instability of 5-Methyl-2-phenylaniline
This section addresses the fundamental reasons behind the degradation of 5-Methyl-2-phenylaniline solutions.
FAQ 1: Why is my clear 5-Methyl-2-phenylaniline solution turning yellow or brown over time?
The discoloration of your 5-Methyl-2-phenylaniline solution is a classic indicator of chemical degradation. The primary cause is oxidation . Aromatic amines, including 5-Methyl-2-phenylaniline, are susceptible to oxidation by atmospheric oxygen. The lone pair of electrons on the nitrogen atom makes the amine group an electron-rich center, rendering it vulnerable to attack by electrophilic species, especially oxygen.[2]
This process is often accelerated by several factors:
-
Exposure to Light (Photodegradation): UV light can provide the activation energy needed to initiate oxidation reactions, often by generating free radicals.[3]
-
Presence of Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or glassware can act as catalysts, significantly speeding up the rate of oxidation.
-
Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a faster degradation rate.
The colored species you observe are typically the result of the formation of highly conjugated systems, such as quinone-imines and other polymeric oxidation products, which absorb visible light.
FAQ 2: What are the likely degradation pathways and products?
The degradation of aromatic amines is a complex process that can yield multiple products. The initial step is often the formation of a radical cation, which can then undergo several reactions. While a detailed analysis requires experimental characterization, the principal degradation pathways involve:
-
Oxidative Coupling: Radicals can couple together to form dimers and higher-order polymers. These extended conjugated systems are major contributors to the observed discoloration.
-
Formation of Quinone-imines: Oxidation can lead to the formation of imines, which can be further oxidized to form conjugated quinone-imine structures.
-
Ring Oxidation: While the amine group is the most reactive site, oxidation of the aromatic rings can also occur, especially under harsh conditions.
Understanding these pathways is crucial for designing effective stabilization strategies. The goal is to prevent the initial oxidation step from occurring.
Diagram 1: Generalized Oxidative Degradation Pathway for Aromatic Amines
Caption: Key steps in the oxidative degradation of aromatic amines.
Section 2: Proactive Stabilization Strategies
Preventing degradation from the outset is the most effective approach. This section covers the critical experimental parameters you can control.
FAQ 3: Which solvents are recommended for preparing stable solutions, and why?
The choice of solvent is a critical first step. An inappropriate solvent can actively promote degradation.
-
Purity is Paramount: Use high-purity, HPLC-grade, or anhydrous solvents. Lower-grade solvents may contain impurities like trace metals or peroxides that initiate and catalyze oxidation.
-
Avoid Peroxide-Forming Solvents: Ethers like tetrahydrofuran (THF) and dioxane can form explosive peroxides upon storage, which are potent oxidizing agents.[4] If their use is unavoidable, ensure they are fresh and tested for peroxides.
-
Deoxygenate Your Solvent: The most crucial step is to remove dissolved oxygen. This can be achieved by:
-
Sparging: Bubbling an inert gas (Nitrogen or Argon) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: A more rigorous method for highly sensitive applications, involving cycles of freezing the solvent, evacuating the headspace, and thawing.
-
-
Recommended Solvents: Aprotic solvents such as acetonitrile (ACN) , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are often suitable, provided they are pure and deoxygenated. For less polar applications, toluene can be used. Always perform a small-scale solubility and stability test first.
FAQ 4: How does pH affect the stability of my 5-Methyl-2-phenylaniline solution?
The pH of the solution has a profound impact on the stability of amines.[5] The amine group on 5-Methyl-2-phenylaniline is basic and can be protonated under acidic conditions to form an ammonium salt.
Mechanism of Protection: By protonating the amine, the lone pair of electrons is no longer available to participate in oxidation reactions. This significantly enhances the stability of the compound in solution. For many amines, increased stability is observed in acidic conditions (pH < 6).[6]
Table 1: Illustrative Effect of pH on Stability (Note: Data is representative and intended for illustrative purposes. Actual degradation rates should be determined experimentally.)
| pH of Solution | Buffer System (Example) | % Degradation after 7 Days at RT (in light) | Visual Observation |
| 3.0 | Citrate Buffer | < 1% | Clear, colorless |
| 5.0 | Acetate Buffer | ~ 2-3% | Clear, colorless |
| 7.0 | Phosphate Buffer (PBS) | ~ 10-15% | Faint yellow tint |
| 9.0 | Borate Buffer | > 25% | Yellow to brown |
Practical Implication: If your experimental conditions allow, preparing your stock solution in a mildly acidic, deoxygenated solvent system can provide a substantial stability enhancement.
FAQ 5: What is the best way to store solutions of 5-Methyl-2-phenylaniline?
Proper storage is non-negotiable for preventing degradation. Follow these three rules:
-
Store Cold: Store solutions at low temperatures (2-8 °C or -20 °C) to reduce the rate of chemical reactions. For long-term storage, -80 °C is preferable. However, always ensure the compound remains soluble at the storage temperature to avoid precipitation.
-
Store Dark: Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.
-
Store Under Inert Gas: After preparing the solution, flush the headspace of the vial with dry nitrogen or argon before sealing. This removes oxygen and prevents its re-entry.
Section 3: Troubleshooting & Advanced Stabilization
When basic precautions are insufficient, chemical additives can be employed.
FAQ 6: I've deoxygenated my solvent and stored my solution properly, but it's still degrading. What else can I do?
If degradation persists, it may be due to highly sensitive applications or residual catalysts. In this case, the use of chemical stabilizers or antioxidants is warranted. These additives work by intercepting the degradation process, usually by quenching free radicals or reactive oxygen species.
FAQ 7: What types of antioxidants or stabilizers are effective for aromatic amines?
There are several classes of stabilizers, each with a different mechanism. The choice depends on compatibility with your solvent system and downstream application.
-
Hindered Phenolic Antioxidants: These are excellent radical scavengers. They donate a hydrogen atom to a reactive radical, forming a stable phenoxy radical that does not propagate the degradation chain.
-
Hindered Amine Light Stabilizers (HALS): These compounds are extremely efficient at trapping free radicals. They are not consumed in the process but are regenerated in a cyclic mechanism, providing long-term stability.
-
Examples: Tinuvin® 770.[8]
-
-
Chelating Agents: If trace metal ion catalysis is suspected, a chelating agent can be added to sequester the metal ions, rendering them inactive.
-
Examples: Ethylenediaminetetraacetic acid (EDTA).
-
Table 2: Comparison of Common Stabilizer Classes
| Stabilizer Class | Example(s) | Mechanism of Action | Typical Concentration | Key Considerations |
| Hindered Phenols | BHT | Free-radical scavenger (H-atom donor) | 50 - 500 ppm | Can sometimes impart slight color; widely compatible. |
| Hindered Amines (HALS) | Tinuvin® 770 | Catalytic free-radical scavenger | 100 - 1000 ppm | Highly efficient; may be basic and affect pH. |
| Chelating Agents | EDTA | Sequesters catalytic metal ions | 10 - 100 µM | Effective only if metal ion catalysis is a key factor. |
Section 4: Experimental Protocols & Validation
This section provides actionable workflows for preparing stable solutions and verifying their stability.
Protocol 1: Preparation of Deoxygenated Solvent
-
Setup: Place your desired volume of high-purity solvent in a flask or bottle with a side-arm or a cap that can be pierced.
-
Sparging: Obtain a cylinder of high-purity nitrogen or argon with a regulator. Attach a sterile, disposable pipette or a long needle to the gas line.
-
Purge: Submerge the tip of the pipette/needle below the solvent surface and begin bubbling the gas at a moderate rate (e.g., 1-2 bubbles per second). Ensure there is a vent for the displaced gas to escape (e.g., a needle through the septum cap).
-
Duration: Sparge for at least 15-30 minutes for volumes up to 1 L.
-
Blanketing: Once sparging is complete, remove the sparging tube and immediately blanket the headspace with the inert gas before sealing the container tightly. The solvent is now ready for use.
Protocol 2: Short-Term Stability Study Setup
This protocol allows you to empirically determine the best storage conditions for your specific application.
-
Preparation: Prepare a concentrated stock solution of 5-Methyl-2-phenylaniline in your chosen deoxygenated solvent.
-
Aliquoting: Dispense the stock solution into multiple amber HPLC vials, creating aliquots for each condition to be tested.
-
Variable Setup: Establish the conditions you wish to compare. For example:
-
Condition A (Control): Room Temp, Ambient Light
-
Condition B: Room Temp, Dark
-
Condition C: 4 °C, Dark
-
Condition D: 4 °C, Dark, with 200 ppm BHT
-
Condition E: 4 °C, Dark, under Argon Headspace
-
-
Time Points: Define your analysis time points (e.g., T=0, 24h, 48h, 7 days, 14 days).
-
Analysis: At each time point, analyze one vial from each condition using a stability-indicating analytical method, typically HPLC-UV. Monitor the peak area of the parent compound (5-Methyl-2-phenylaniline). A decrease in the main peak area indicates degradation.
-
Evaluation: Plot the percentage of the parent compound remaining versus time for each condition. The condition that shows the slowest rate of decline is the most stable.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating 5-Methyl-2-phenylaniline stability.
References
-
MySkinRecipes. 5-Methyl-2-phenylaniline. [Link]
-
Yeung, D., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. [Link]
-
Li, S., et al. (2024). Variation in Fruit Quality and Aroma Biosynthesis of 'Summer Black' Grape in Southern China. MDPI. [Link]
-
Chen, S., et al. (2024). Advances in the neurotoxicity of ecological pesticide maneb: mechanisms and implications for human health. Frontiers. [Link]
-
Chen, J., et al. (2024). Screening and Optimization of Key Regulatory Factors for Juice Sac Lignification Control in Meizhou Pomelo with Complementary Metabolomic Mechanism Analysis. MDPI. [Link]
-
Prakash, A., et al. (2020). Photocatalytic Degradation of Methyl Orange by Magnetically Retrievable Supported Ionic Liquid Phase Photocatalyst. ACS Omega. [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
-
ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]
- Google Patents.
-
ResearchGate. (2023). Antioxidant action mechanisms of hindered amine stabilisers. [Link]
- Google Patents.
-
Journal of the American Chemical Society. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
Sources
- 1. 5-Methyl-2-phenylaniline [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
Technical Support Center: Functionalization of 5-Methyl-2-phenylaniline
The following Technical Support Guide is designed for researchers and process chemists working with 5-Methyl-2-phenylaniline (also known as 2-amino-4-methylbiphenyl ).[1] It addresses specific reactivity profiles, steric challenges, and common side-reactions associated with this biaryl scaffold.
Case ID: 5M2PA-FUNC-001 Status: Resolved Audience: Medicinal Chemists, Process Development Scientists[1]
Molecule Profile & Reactivity Overview
Before troubleshooting, verify the structural numbering used in your protocol. Ambiguity here is a primary source of regioselectivity errors.
-
IUPAC Name: 5-Methyl-2-phenylaniline[1]
-
Alternative Name: 2-Amino-4-methylbiphenyl[1]
-
Key Structural Features:
-
C1-Amino Group: Highly nucleophilic but sterically crowded by the C2-phenyl ring.[1]
-
C2-Phenyl Ring: Provides significant steric bulk (ortho-effect) and enables intramolecular cyclization pathways (e.g., to carbazoles).[1]
-
C5-Methyl Group: Electron-donating; activates the ring and directs electrophiles to C4 and C6.[1]
-
Reactivity Heatmap
-
N-Functionalization: Hindered. Requires specialized ligands for cross-coupling.
-
Electrophilic Aromatic Substitution (EAS): Favors C4 (para to amine). C6 is secondary. C3 is sterically blocked.
-
Oxidation Risk: High. Prone to oxidative cyclization to carbazoles.
Troubleshooting Guide (Q&A Format)
Category A: N-Functionalization (Amidation, Alkylation, Cross-Coupling)[1]
Q1: I am attempting a Buchwald-Hartwig amination, but conversion is stalling at <20%. The catalyst is Pd(OAc)₂/BINAP. What is happening?
A: You are likely experiencing steric deactivation and potential catalyst poisoning .
-
The Issue: The ortho-phenyl group at C2 creates a "steric wall" that hinders the approach of the palladium center to the amine nitrogen. Standard ligands like BINAP often lack the flexibility or bulk required to force this coupling.
-
The Hidden Pitfall: Under these stalled conditions, 2-aminobiphenyls can undergo oxidative cyclization to form carbazole derivatives (e.g., 2-methyl-9H-carbazole).[1] This byproduct can coordinate strongly to Pd(II), forming a stable resting state that effectively poisons the catalyst cycle.
-
Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) specifically designed for sterically hindered anilines.
-
Recommended Ligands: XPhos , BrettPhos , or RuPhos . These ligands form a mono-ligated Pd(0) species that is highly active and can accommodate the bulky substrate.[1]
-
Protocol Adjustment: Increase temperature to 100–110 °C and use a strong base like NaOtBu to facilitate the deprotonation/reductive elimination step.
-
Q2: My amide coupling with an acid chloride yields a mixture of the desired amide and a cyclized impurity. How do I prevent this?
A: The impurity is likely a phenanthridinone derivative formed via intramolecular acylation.
-
Mechanism: If the acid chloride has a leaving group or a reactive center at the ortho position (relative to the carbonyl), the N-acylated intermediate can undergo a Friedel-Crafts-like cyclization onto the C2-phenyl ring.[1]
-
Troubleshooting:
-
Check Conditions: High temperatures and Lewis acidic conditions promote this cyclization.
-
Fix: Perform the acylation at 0 °C to RT using a non-nucleophilic base (DIPEA or Pyridine) in DCM. Avoid heating the reaction mixture post-addition.
-
Category B: Electrophilic Aromatic Substitution (EAS)[1][2]
Q3: I am trying to brominate the ring. I expected the product at C6 (ortho), but I'm getting a different isomer. Which position is favored?
A: The major product is almost exclusively the C4-bromo isomer (para to the amine).
-
Reasoning:
-
Protocol: Use N-bromosuccinimide (NBS) in DMF or CH₃CN at 0 °C.[1] This provides milder conditions than Br₂ and improves regioselectivity for the C4 position.
Q4: Can I functionalize the methyl group (C5-Me) without touching the ring?
A: Yes, but you must protect the amine first.
-
The Pitfall: The electron-rich aniline ring will react with radical halogenating agents (like NBS) via EAS mechanisms faster than the radical benzylic substitution occurs. You will get ring bromination instead of benzylic bromination.
-
The Fix:
-
Protect: Acetylate the amine (Ac₂O) to form the acetamide. This deactivates the ring.[3]
-
Functionalize: Use NBS/AIBN in CCl₄ or PhCF₃ at reflux to brominate the benzylic position.
-
Deprotect: Hydrolyze the acetamide.
-
Category C: Cyclization & Oxidation Risks[1]
Q5: During storage, my off-white solid turned dark brown. NMR shows a complex mixture. Is it stable?
A: 5-Methyl-2-phenylaniline is prone to auto-oxidation .[1]
-
The Issue: Electron-rich biphenylamines can form azo-dimers or undergo oxidative cyclization to carbazoles upon prolonged exposure to air and light.[1]
-
Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 4 °C, preferably in amber vials.
-
Purification: If degraded, purify via silica gel chromatography doped with 1% triethylamine to prevent acid-catalyzed degradation on the column.[1]
Visualizing the Reactivity Landscape
The following diagram maps the competing pathways and steric gates governing the functionalization of 5-Methyl-2-phenylaniline.
Caption: Logical flow of functionalization pathways. Red nodes indicate critical failure points (pitfalls), while green nodes indicate successful outcomes requiring specific protocols.
Key Data & Reference Parameters
| Parameter | Value/Behavior | Implications for Protocol |
| Steric Bulk (A-Value) | High (Ortho-Phenyl) | Requires high-activity catalysts for N-coupling; hinders C3 substitution.[1] |
| EAS Directing Group | Amino (-NH₂) dominates | Directs Para (C4) >> Ortho (C6).[1] Methyl reinforces C4. |
| Oxidation Potential | Moderate-High | Susceptible to air oxidation; can poison Pd catalysts via carbazole formation.[1] |
| pKa (Conjugate Acid) | ~3.8 - 4.2 (Est.) | Less basic than aniline due to steric twist and conjugation; requires stronger bases for deprotonation. |
References
-
Buchwald-Hartwig Amination Mechanisms & Ligand Design
- Title: A Universal Method for the Buchwald-Hartwig Amination of Aryl Halides with Primary and Secondary Amines.
- Source: Organic Letters (2007).
-
URL:[Link] (General reference for XPhos/BrettPhos utility in hindered anilines).
-
Carbazole Formation as a Catalyst Poison
-
Regioselectivity in Biphenyl Systems
-
Pschorr Cyclization & Side Reactions
Sources
- 1. Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Pschorr cyclization - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparing the reactivity of 5-Methyl-2-phenylaniline with 2-aminobiphenyl
Executive Summary
This guide provides a technical comparison between 2-Aminobiphenyl (the parent scaffold) and its methylated derivative, 5-Methyl-2-phenylaniline (also systematically known as 4-methyl-[1,1'-biphenyl]-2-amine ).
While both compounds share the core biphenylamine skeleton characterized by significant steric hindrance due to the ortho-phenyl group, the introduction of the methyl group at the 5-position (relative to the aniline core) introduces subtle but critical electronic and physicochemical changes. These differences significantly impact their utility in palladium-catalyzed cross-couplings (Buchwald-Hartwig) and oxidative cyclizations (Carbazole synthesis).
Key Differentiator: The 5-methyl group acts as a remote electron-donating group (EDG) that enhances lipophilicity and ring electron density without exacerbating the steric crowding around the nitrogen center, making it a superior substrate for non-polar catalytic systems.
Structural & Electronic Profiling
To understand the reactivity differences, one must first map the structural topology. The "Ortho-Effect" dominates the chemistry of both molecules, where the phenyl ring at the C2 position twists out of planarity to minimize clash with the amine protons, reducing conjugation but increasing steric bulk.
Comparative Properties Table
| Feature | 2-Aminobiphenyl (Reference) | 5-Methyl-2-phenylaniline (Target) | Impact on Reactivity |
| IUPAC Name | [1,1'-Biphenyl]-2-amine | 4-Methyl-[1,1'-biphenyl]-2-amine | N/A |
| Molecular Weight | 169.23 g/mol | 183.25 g/mol | Slight increase in London dispersion forces. |
| pKa (Conjugate Acid) | ~3.83 | ~4.10 (Estimated) | Methyl group (EDG) slightly increases basicity via induction. |
| LogP (Lipophilicity) | 2.84 | ~3.35 | High Impact: 5-Me variant has superior solubility in toluene/dioxane. |
| Electronic Character | Electron-neutral ring | Electron-rich (activated) ring | Facilitates oxidative addition in catalytic cycles; more prone to EAS. |
| Steric Environment (N) | High (Ortho-phenyl) | High (Ortho-phenyl) | Identical steric hindrance at the reaction center. |
Structural Topology Diagram
The following diagram illustrates the numbering and the specific location of the methyl modification, highlighting its position relative to the reactive amine.
Figure 1: Structural relationship showing that while both molecules suffer from steric hindrance at the nitrogen, the 5-methyl group provides electronic activation and lipophilic modulation.
Reactivity Analysis
Nucleophilic Performance (Buchwald-Hartwig Amination)
Both molecules are challenging substrates for standard nucleophilic attacks due to the bulky phenyl group adjacent to the amine. However, 5-Methyl-2-phenylaniline often outperforms the reference in non-polar solvents.
-
Mechanism: The reaction requires the amine to coordinate to the Pd(II) center after oxidative addition. The steric bulk of the 2-phenyl group retards this coordination.
-
Advantage of 5-Me: The methyl group increases the electron density of the aniline ring. Although it is meta to the amine (para to the phenyl linkage), the inductive effect makes the nitrogen lone pair slightly more available (harder) than in the un-substituted parent. Furthermore, the increased lipophilicity prevents aggregation in non-polar solvents like Toluene, which are essential for high-temperature couplings.
Oxidative Cyclization (Carbazole Synthesis)
A primary application for 2-aminobiphenyls is the synthesis of carbazoles via intramolecular C-H activation.
-
Pathway: The reaction proceeds via the formation of a Pd-Amido species followed by C-H activation on the adjacent phenyl ring.
-
Regioselectivity: In 2-aminobiphenyl, the two rings are distinct. Cyclization occurs between the Nitrogen and the 2'-position of the unsubstituted ring.
-
Impact of 5-Me: The methyl group is located at position 4 of the carbazole product. It does not block the cyclization site. Instead, it electronically activates the system, often lowering the activation energy for the C-H insertion step compared to the electron-neutral parent.
Figure 2: Oxidative cyclization pathway. The 5-methyl group (becoming 3-methyl in carbazole numbering) stabilizes the cationic character of intermediates.
Experimental Protocols
Protocol A: Pd-Catalyzed Buchwald-Hartwig Coupling
Optimized for sterically hindered 2-aminobiphenyls.
Reagents:
-
Amine: 5-Methyl-2-phenylaniline (1.0 equiv)
-
Aryl Halide: Bromobenzene (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: Buchwald Biaryl Phosphine (e.g., XPhos or BrettPhos) - Critical for hindered amines.
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Inerting: Charge a Schlenk tube with Pd2(dba)3, Ligand, and NaOtBu. Evacuate and backfill with Argon (3x).
-
Addition: Add 5-Methyl-2-phenylaniline and Aryl Halide via syringe. Add Toluene (0.2 M concentration).
-
Activation: Heat the sealed vessel to 100°C for 12-16 hours. Note: The 5-Me variant typically reaches full conversion 2-3 hours faster than 2-aminobiphenyl due to better solubility and nucleophilicity.
-
Workup: Cool to RT, filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Oxidative Cyclization to Carbazoles
Method for converting 5-Methyl-2-phenylaniline to 3-methyl-9H-carbazole.
Procedure:
-
Dissolve 5-Methyl-2-phenylaniline (1 mmol) in Glacial Acetic Acid (10 mL).
-
Add Pd(OAc)2 (5 mol%) and Cu(OAc)2 (2.0 equiv) as the oxidant.
-
Reflux at 120°C under air (or O2 balloon) for 24 hours.
-
Observation: The reaction mixture will darken. Monitor by TLC. The product (Carbazole) is significantly more non-polar than the starting amine.
-
Purification: Neutralize with saturated NaHCO3, extract with DCM, and recrystallize from Ethanol.
Safety & Toxicology (Crucial)
Warning: Aminobiphenyls are a class of compounds with known carcinogenic risks.
-
2-Aminobiphenyl: Classified as a suspected carcinogen.[1][2] It is mutagenic in specific Salmonella strains (Ames test) after metabolic activation.
-
5-Methyl-2-phenylaniline: The addition of methyl groups to aminobiphenyls generally increases mutagenic potential. The methyl group facilitates metabolic oxidation to reactive nitrenium ions, which can intercalate DNA.
-
Handling: All procedures must be conducted in a fume hood with double-gloving (Nitrile). Avoid dust formation. Treat all waste as hazardous cytotoxic material.
References
-
Buchwald, S. L., et al. "Catalysts for the Amination of Aryl Halides."[3][4] Chemical Reviews, 2016.
-
Ackermann, L. "Palladium-Catalyzed Synthesis of Carbazoles via C-H Activation." Organic Letters, 2015.[5][6]
-
National Toxicology Program. "Toxicology and Carcinogenesis Studies of Aminobiphenyls." NTP Report, NIH.[7]
-
PubChem Database. "2-Aminobiphenyl Compound Summary." CID 7015.
-
PubChem Database. "4-Methyl-2-biphenylamine Compound Summary." CID 12345 (Generic Reference).
Sources
- 1. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 5-Methyl-2-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The biphenylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. 5-Methyl-2-phenylaniline, in particular, serves as a crucial building block for the synthesis of various pharmaceutical agents and advanced materials. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to 5-Methyl-2-phenylaniline, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.
Introduction: The Significance of 5-Methyl-2-phenylaniline
5-Methyl-2-phenylaniline, a substituted biphenylamine, is a versatile chemical intermediate. Its structural motif, featuring a phenyl group ortho to an amino group on a toluene backbone, provides a unique three-dimensional architecture that is often exploited in the design of molecules with specific biological activities. Access to reliable and efficient synthetic methods for this compound is paramount for accelerating drug discovery and development programs. This guide will focus on three primary synthetic strategies:
-
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
-
Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction
-
Classical Approach: Reduction of a Nitroaromatic Precursor
Each of these routes offers distinct advantages and presents unique challenges. The choice of the optimal synthetic pathway will depend on a variety of factors, including the availability of starting materials, desired scale of production, cost considerations, and the specific requirements for purity and yield.
Route 1: Buchwald-Hartwig Amination - Direct C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction directly connects an aryl halide or triflate with an amine, making it a highly convergent approach to 5-Methyl-2-phenylaniline.[2][3]
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the desired arylamine.[4] Bulky, electron-rich phosphine ligands are often employed to promote these key steps and to prevent the formation of undesired side products. The choice of base is also critical; it must be strong enough to deprotonate the amine nucleophile without promoting side reactions such as hydrolysis of the aryl halide or the catalyst.
Experimental Protocol: Buchwald-Hartwig Synthesis of 5-Methyl-2-phenylaniline
This protocol describes the coupling of 2-bromo-4-methylaniline with aniline.
Materials:
-
2-Bromo-4-methylaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 2-bromo-4-methylaniline (1.0 equivalent) and anhydrous toluene.
-
Add aniline (1.2 equivalents) to the mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Methyl-2-phenylaniline.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Route 2: Suzuki-Miyaura Coupling - A Two-Step Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] In the context of synthesizing 5-Methyl-2-phenylaniline, this reaction can be employed to construct the central biphenyl core, which is then followed by a subsequent chemical transformation to introduce the amino group. A common strategy involves the coupling of an appropriately substituted aryl halide with an arylboronic acid, followed by the reduction of a nitro group.
Causality Behind Experimental Choices
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and the use of generally stable and non-toxic boronic acid reagents.[7] The choice of palladium catalyst and base is crucial for achieving high yields. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is often performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling and Subsequent Reduction
This protocol outlines a two-step synthesis starting with the Suzuki-Miyaura coupling of 2-bromo-5-nitrotoluene with phenylboronic acid, followed by the reduction of the nitro group.
Step 1: Synthesis of 4-Methyl-2-nitrobiphenyl via Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-nitrotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromo-5-nitrotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude 4-Methyl-2-nitrobiphenyl by column chromatography or recrystallization.
Step 2: Reduction of 4-Methyl-2-nitrobiphenyl to 5-Methyl-2-phenylaniline
Materials:
-
4-Methyl-2-nitrobiphenyl
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 4-Methyl-2-nitrobiphenyl (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-Methyl-2-phenylaniline. Further purification can be achieved by column chromatography if necessary.
Caption: Two-step synthesis of 5-Methyl-2-phenylaniline via Suzuki-Miyaura coupling and nitro reduction.
Route 3: Reduction of a Pre-formed Nitrobiphenyl
A more classical and often highly efficient approach involves the synthesis of the corresponding nitrobiphenyl precursor, followed by its reduction to the desired aniline. This method is particularly attractive if the nitrobiphenyl intermediate is readily accessible.
Causality Behind Experimental Choices
The key to this strategy lies in the efficient synthesis of the 4-methyl-2-nitrobiphenyl intermediate. This can be achieved through various methods, including the Suzuki-Miyaura coupling as described in Route 2, or other classical aromatic coupling reactions. The subsequent reduction of the nitro group is a well-established transformation in organic chemistry, with a wide array of available reagents and conditions.[8][9] Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method, offering high yields and straightforward workup.[10] Other reducing agents such as tin(II) chloride or iron in acidic media are also effective.
Experimental Protocol: Reduction of 4-Methyl-2-nitrobiphenyl
This protocol details the catalytic hydrogenation of 4-methyl-2-nitrobiphenyl.
Materials:
-
4-Methyl-2-nitrobiphenyl
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 4-Methyl-2-nitrobiphenyl (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 5-Methyl-2-phenylaniline. The product is often of high purity and may not require further purification.
Caption: Catalytic hydrogenation of 4-Methyl-2-nitrobiphenyl.
Comparative Analysis
| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling + Reduction | Direct Reduction of Nitrobiphenyl |
| Convergence | Highly convergent (one step) | Two steps | One step (from nitro-precursor) |
| Starting Materials | 2-halo-4-methylaniline, aniline | 2-halo-5-nitrotoluene, phenylboronic acid | 4-Methyl-2-nitrobiphenyl |
| Key Reagents | Palladium catalyst, phosphine ligand, strong base | Palladium catalyst, base, boronic acid, reducing agent | Reducing agent (e.g., H₂/Pd/C, Fe) |
| Typical Yields | Good to excellent | Good to excellent over two steps | Generally high to quantitative |
| Scalability | Can be challenging due to catalyst cost and removal | Generally scalable, but two steps add complexity | Highly scalable, especially with catalytic hydrogenation |
| Cost-Effectiveness | Can be expensive due to catalyst and ligand costs | Moderate, depends on boronic acid and catalyst cost | Often the most cost-effective route |
| Environmental Impact | Use of precious metals and organic solvents | Use of precious metals, boronic acids, and solvents | Can be green, especially with catalytic hydrogenation |
| Substrate Scope | Broad amine and aryl halide scope | Broad aryl halide and boronic acid scope | Limited by the availability of the nitro-precursor |
| Key Advantages | Direct C-N bond formation, high functional group tolerance | Modular approach, access to diverse biphenyls | High yields, clean reaction, simple workup |
| Key Disadvantages | Catalyst cost and removal, potential for side reactions | Two-step process, potential for boron-containing impurities | Requires a pre-synthesized nitro-precursor |
Conclusion and Recommendations
The optimal synthetic route to 5-Methyl-2-phenylaniline is highly dependent on the specific needs of the researcher or organization.
-
For small-scale laboratory synthesis and rapid analogue generation , the Buchwald-Hartwig amination offers a highly convergent and flexible approach, allowing for the direct coupling of a variety of anilines with a common halo-aromatic precursor.
-
The Suzuki-Miyaura coupling followed by nitro reduction provides a robust and modular two-step sequence that is well-suited for building a library of diverse biphenylamines by varying either the aryl halide or the arylboronic acid.
-
For large-scale and cost-effective production , the direct reduction of a pre-formed 4-methyl-2-nitrobiphenyl is often the most attractive option. Catalytic hydrogenation, in particular, is a clean, efficient, and highly scalable process that typically affords the desired product in high yield and purity.
Ultimately, a thorough evaluation of the starting material availability, cost, and the desired scale of synthesis will guide the selection of the most appropriate and efficient synthetic strategy.
References
- Suzuki, A. (1981). Cross-Coupling Reactions of Organoboranes: An Easy Way to C-C Bonds. Accounts of Chemical Research, 15(6), 178–184.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2014). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 30(2), 631-635.
-
Talebpour, Z., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. [Link]
- Google Patents. (2014).
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
-
Talebpour, Z., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Gholinejad, M., & Dell'Anna, M. M. (2018). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. [Link]
-
Li, W., et al. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
- Anderson, K. W., et al. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2887–2890.
-
PubChem - NIH. (n.d.). 2-Methyl-N-phenylaniline. [Link]
- Hartwig, J. F. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books.
- Marion, N., & Nolan, S. P. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 41(11), 1440–1449.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]
-
The Hartwig Group. (n.d.). Publications. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avestia.com [avestia.com]
- 10. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Comparison Guide: 5-Methyl-2-phenylaniline vs. Isomers
The following guide provides an in-depth spectroscopic comparison of 5-Methyl-2-phenylaniline and its key isomers. This document is designed for researchers requiring objective technical data to distinguish between these structurally similar aminobiphenyls during synthesis, impurity profiling, or forensic analysis.
Executive Summary & Compound Identity
5-Methyl-2-phenylaniline (also known as 4-methyl-[1,1'-biphenyl]-2-amine or 2-amino-4-methylbiphenyl ) is a primary aromatic amine used as an intermediate in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds.[1][2][3][4] Its structural integrity is defined by the specific placement of the methyl group on the biphenyl ring system, which significantly alters its electronic and steric properties compared to its isomers.
This guide compares the target compound with two prevalent isomers:
-
4-Methyl-2-phenylaniline (Positional Isomer): Methyl group at the para position relative to the amine (Aniline C4).
-
2-Methyl-N-phenylaniline (Functional Isomer): A secondary amine where the phenyl ring is attached to the nitrogen (N-phenyl-o-toluidine).
Chemical Identity Table
| Feature | Target: 5-Methyl-2-phenylaniline | Isomer A: 4-Methyl-2-phenylaniline | Isomer B: 2-Methyl-N-phenylaniline |
| CAS Number | 54147-94-3 | 42308-28-1 | 1205-39-6 |
| IUPAC Name | 5-methyl-[1,1'-biphenyl]-2-amine | 5-methyl-[1,1'-biphenyl]-2-amine* | 2-methyl-N-phenylaniline |
| Structure Type | Primary Amine (Biphenyl) | Primary Amine (Biphenyl) | Secondary Amine (Diphenylamine) |
| Methyl Position | C5 (Aniline ring) / C4 (Biphenyl) | C4 (Aniline ring) / C5 (Biphenyl) | C2 (Aniline ring) |
| Formula | |||
| Mol.[1][2][4][5][6][7][8][9][10][11][12] Weight | 183.25 g/mol | 183.25 g/mol | 183.25 g/mol |
*Note on Nomenclature: There is frequent variation in naming. This guide uses "Aniline Numbering" where C1=
Spectroscopic Characterization
The differentiation of these isomers relies heavily on 1H NMR coupling patterns and IR N-H stretching vibrations .
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing the positional isomers. The key differentiator is the splitting pattern of the protons on the substituted aniline ring.
1. Target: 5-Methyl-2-phenylaniline
-
Methyl Group: Appears as a singlet around 2.20–2.30 ppm .
-
Aromatic Region:
-
H3 (Ortho to Phenyl): Appears as a singlet or small doublet (meta-coupling) because the C4 position is unsubstituted but C5 is blocked. Correction: In 5-methyl isomer (Aniline C5=Me), H3 and H4 are neighbors. H6 is isolated by the methyl.
-
Coupling Logic:
-
H3 (C3-H): Doublet (
Hz) coupling with H4. -
H4 (C4-H): Doublet of doublets (Ortho to H3, Meta to H6).
-
H6 (C6-H): Doublet (
Hz) due to meta-coupling with H4.
-
-
-
Amine Protons: Broad singlet at 3.50–3.80 ppm (
).
2. Isomer A: 4-Methyl-2-phenylaniline [1]
-
Methyl Group: Singlet at 2.31 ppm .
-
Aromatic Region:
-
H3 (C3-H): Appears as a singlet (isolated between Phenyl at C2 and Methyl at C4). This is the diagnostic peak.
-
H5 & H6: Show ortho-coupling (
Hz).
-
-
Experimental Data (CDCl3, 400 MHz):
-
7.50–7.44 (m, 4H, Phenyl + H6), 7.40–7.34 (m, 1H), 7.02 (d, H5), 6.74 (s, H3), 3.50 (br s,
), 2.31 (s, ).
-
7.50–7.44 (m, 4H, Phenyl + H6), 7.40–7.34 (m, 1H), 7.02 (d, H5), 6.74 (s, H3), 3.50 (br s,
3. Isomer B: 2-Methyl-N-phenylaniline
-
Methyl Group: Singlet at 2.25 ppm .
-
Amine Proton: Broad singlet around 5.33–5.56 ppm (
). Note the significant downfield shift compared to the primary amines ( ppm). -
Experimental Data (CDCl3, 400 MHz):
- 7.26–7.20 (m, 3H), 7.18 (d, 1H), 7.11 (t, 1H), 6.94 (d, 2H), 6.90 (d, 1H), 6.88 (t, 1H), 5.33 (s, 1H, NH), 2.25 (s, 3H).
B. Infrared (IR) Spectroscopy
IR provides a rapid "fingerprint" check, particularly useful for distinguishing the primary amine (Target/Isomer A) from the secondary amine (Isomer B).
| Functional Group | Target & Isomer A (Primary Amine) | Isomer B (Secondary Amine) |
| N-H Stretch | Two bands (Asymmetric/Symmetric) at ~3450 & 3350 cm⁻¹ | One band at ~3390–3420 cm⁻¹ |
| C-N Stretch | ~1250–1340 cm⁻¹ (Aromatic amine) | ~1250–1340 cm⁻¹ |
| Out-of-Plane Bending | ~810–840 cm⁻¹ (1,2,4-trisubstituted ring) | ~750 cm⁻¹ (Monosubstituted & 1,2-disubstituted) |
C. Mass Spectrometry (MS)
-
Molecular Ion (
): All isomers show (or ). -
Fragmentation:
-
Primary Amines: Often show loss of
(M-16) or methyl radical (M-15). -
Secondary Amine (Isomer B): Strong fragment at
106 (N-methylaniline fragment) or 77 (Phenyl), indicating the cleavage of the N-Phenyl bond.
-
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Objective: To obtain high-resolution spectra for isomer differentiation.
-
Solvent Choice: Use Chloroform-d (
) (99.8% D) with 0.03% TMS. minimizes H-bonding broadening of the amine peak. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. Filter through a cotton plug if any insolubles remain.
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (ensure integration accuracy for methyl protons).
-
Scans: 16 (1H), 256+ (13C).
-
-
Processing: Reference TMS to 0.00 ppm. Phase manually to ensure the base of the aromatic multiplets is flat.
Protocol 2: GC-MS Analysis for Purity Profiling
Objective: To separate isomers in a mixture.
-
Column: HP-5 or DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
Inlet: Split mode (20:1), 250°C.
-
Detection: EI Source (70 eV), Scan range 40–400 amu.
Visualization of Isomer Differentiation Logic
The following diagram illustrates the decision tree for identifying the correct isomer based on spectroscopic data.
Figure 1: Decision tree for distinguishing 5-Methyl-2-phenylaniline from its common isomers using IR and NMR logic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4712165, 4-Methyl-2-phenylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10986946, 2-Methyl-N-phenylaniline. Retrieved from [Link]
-
SpectraBase (2025). 1H NMR Spectrum of 2-Methyl-N-phenylaniline. Wiley Science Solutions. Retrieved from [Link]
-
Royal Society of Chemistry (2013). Supplementary Information: Synthesis and Characterization of Methylbiphenyls. Chemical Communications.[11] Retrieved from [Link]
Sources
- 1. 4-Methyl-2-phenylaniline | C13H13N | CID 4712165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Chloropropiophenone(936-59-4) 1H NMR spectrum [chemicalbook.com]
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- 8. spectrabase.com [spectrabase.com]
- 9. Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminobiphenyl [webbook.nist.gov]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Catalysts for 5-Methyl-2-phenylaniline Synthesis
Introduction: The Synthetic Challenge and Industrial Importance of 5-Methyl-2-phenylaniline
5-Methyl-2-phenylaniline, a key biaryl amine scaffold, is a critical intermediate in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its structural motif is prevalent in numerous biologically active compounds, making its efficient and cost-effective synthesis a significant focus for researchers, scientists, and drug development professionals.
The primary synthetic route to 5-Methyl-2-phenylaniline and its analogs involves the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an aniline derivative. This transformation, while conceptually straightforward, presents several challenges in practice. Traditional methods often require harsh reaction conditions, suffer from limited substrate scope, and can generate significant waste, making them less than ideal for large-scale industrial production. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of such compounds, offering milder conditions, broader functional group tolerance, and improved yields.
This guide provides an in-depth, objective comparison of the performance of various catalytic systems for the synthesis of 5-Methyl-2-phenylaniline. We will delve into a cost-benefit analysis of palladium-, copper-, nickel-, and iron-based catalysts, providing supporting experimental data from the literature to inform your catalyst selection and process optimization efforts.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard with a Golden Price Tag
The Buchwald-Hartwig amination has become the benchmark for C-N cross-coupling reactions, renowned for its high efficiency and broad applicability.[1] This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium precursor and a bulky, electron-rich phosphine ligand.
Mechanism and Expertise-Driven Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
-
Causality in Catalyst Selection : The choice of the phosphine ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos and SPhos are often employed to promote the reductive elimination step, which is frequently the rate-limiting step of the catalytic cycle. The steric bulk of these ligands also helps to prevent the formation of undesired side products.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance and Experimental Protocol
Experimental Protocol: Palladium-Catalyzed Synthesis of N-phenyl-o-toluidine
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and a stir bar.
-
The tube is evacuated and backfilled with argon three times.
-
o-bromotoluene (1.0 mmol), aniline (1.2 mmol), and NaOtBu (1.4 mmol) are added to the tube.
-
Toluene (5 mL) is added, and the tube is sealed.
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford N-phenyl-o-toluidine.
Based on similar reactions reported in the literature, yields for this type of transformation are typically high, often exceeding 90%.
Cost-Benefit Analysis
-
Benefit : The primary advantage of palladium catalysis is its high efficiency and reliability, leading to high yields and clean reactions. This can reduce downstream purification costs and increase overall process efficiency.
-
Cost : The major drawback is the high cost of palladium catalysts and the specialized phosphine ligands. Palladium acetate (Pd(OAc)₂) can cost upwards of £580 per 10g.[2] Buchwald ligands like XPhos and SPhos can also be expensive, with prices around €30-40 per gram.[3][4]
Copper-Catalyzed Ullmann Condensation: A Classic Reaction with Modern Improvements
The Ullmann condensation is a classical method for forming C-N bonds, predating the palladium-catalyzed methods.[5] It traditionally involves the use of stoichiometric amounts of copper powder at high temperatures. However, modern modifications have led to the development of catalytic systems that operate under milder conditions.
Mechanism and Expertise-Driven Insights
The mechanism of the copper-catalyzed Ullmann reaction is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. It is generally accepted to involve a Cu(I) active species. The reaction can proceed through various pathways, including oxidative addition/reductive elimination, σ-bond metathesis, or single-electron transfer (SET) mechanisms.
-
Causality in Ligand Choice : The addition of ligands, such as 1,10-phenanthroline or various amino acids, has been shown to significantly improve the efficiency of the Ullmann condensation. These ligands can stabilize the copper catalyst, increase its solubility, and facilitate the key steps in the catalytic cycle.
Caption: A possible catalytic cycle for the Ullmann condensation.
Performance and Experimental Protocol
A representative protocol for the copper-catalyzed synthesis of N-phenyl-o-toluidine is outlined below.
Experimental Protocol: Copper-Catalyzed Synthesis of N-phenyl-o-toluidine
-
A mixture of o-bromotoluene (1.0 mmol), aniline (1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated to 120-140 °C for 24-48 hours.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Yields for copper-catalyzed N-arylation reactions can be more variable than with palladium, generally ranging from moderate to good, depending on the specific substrates and reaction conditions.
Cost-Benefit Analysis
-
Benefit : The most significant advantage of copper catalysis is the low cost of the catalyst. Copper iodide (CuI) is substantially cheaper than palladium catalysts. The ligands used are also generally less expensive than the bulky phosphines required for palladium catalysis.
-
Cost : The main drawbacks are often the need for higher reaction temperatures, longer reaction times, and potentially lower yields compared to palladium-catalyzed methods. This can translate to higher energy costs and lower throughput on an industrial scale.
Nickel-Catalyzed Amination: A Promising and Cost-Effective Alternative
Nickel, being a more earth-abundant and less expensive first-row transition metal, has emerged as an attractive alternative to palladium for cross-coupling reactions.[6] Nickel catalysts have shown great promise for the amination of aryl chlorides, which are often less reactive than the corresponding bromides and iodides.
Mechanism and Expertise-Driven Insights
The mechanism of nickel-catalyzed amination is believed to be similar to that of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The use of specific ligands, such as N-heterocyclic carbenes (NHCs) or bipyridines, is often crucial for achieving high catalytic activity.
Caption: A plausible catalytic cycle for nickel-catalyzed amination.
Performance and Experimental Protocol
A representative protocol for the nickel-catalyzed synthesis of N-phenyl-o-toluidine is as follows:
Experimental Protocol: Nickel-Catalyzed Synthesis of N-phenyl-o-toluidine
-
In a glovebox, a vial is charged with NiCl₂(DME) (5 mol%), a suitable ligand (e.g., a bipyridine derivative, 10 mol%), NaOtBu (1.5 mmol), o-chlorotoluene (1.0 mmol), and aniline (1.2 mmol).
-
Dioxane (5 mL) is added, and the vial is sealed.
-
The reaction mixture is stirred at 100-120 °C for 12-24 hours.
-
Workup and purification are performed as described for the palladium- and copper-catalyzed reactions.
Nickel catalysts can provide good to excellent yields, particularly with more challenging aryl chloride substrates.
Cost-Benefit Analysis
-
Benefit : The low cost of nickel catalysts, such as NiCl₂(DME) (approximately $70 for 1g), is a major advantage.[7] The ability to use less expensive aryl chlorides as starting materials further enhances the cost-effectiveness.
-
Cost : Nickel catalysts can be more sensitive to air and moisture than palladium catalysts, sometimes requiring more stringent inert atmosphere techniques. The development of robust and universally applicable nickel catalytic systems is still an active area of research.
Iron-Catalyzed Amination: The Green and Economical Frontier
Iron is the most abundant and least expensive transition metal, making it an ideal candidate for developing sustainable and environmentally friendly catalytic processes.[8] While iron-catalyzed C-N coupling reactions are less developed than their palladium, copper, and nickel counterparts, significant progress has been made in recent years.
Mechanism and Expertise-Driven Insights
The mechanism of iron-catalyzed amination is still under investigation and may involve high-valent iron species or radical pathways. The reactions often require a ligand and a base, and the specific conditions can vary widely.
Performance and Experimental Protocol
A general protocol for an iron-catalyzed amination is provided below, although it should be noted that this is a developing field and optimization would likely be required for the specific synthesis of 5-Methyl-2-phenylaniline.
Experimental Protocol: Iron-Catalyzed Synthesis of N-phenyl-o-toluidine (Hypothetical)
-
A mixture of o-bromotoluene (1.0 mmol), aniline (1.5 mmol), FeCl₃ (10 mol%), a suitable ligand (e.g., a phenanthroline derivative, 20 mol%), and a strong base such as KHMDS (2.5 mmol) in a polar aprotic solvent like DMAc is heated under an inert atmosphere.
-
The reaction is monitored by GC-MS, and upon completion, it is worked up and purified as previously described.
Yields for iron-catalyzed aminations are currently often lower and less consistent than those achieved with other metals.
Cost-Benefit Analysis
-
Benefit : Iron catalysts, such as FeCl₃, are extremely inexpensive and readily available. The low toxicity and environmental benignity of iron are also significant advantages.
-
Cost : The primary challenge is the lower catalytic activity and narrower substrate scope compared to other metals. The field is still maturing, and robust, general iron catalysts for C-N coupling are not yet as established as palladium or copper systems.
Quantitative Comparison of Catalytic Systems
| Catalyst System | Metal Precursor | Typical Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Cost (per mol product) |
| Palladium | Pd(OAc)₂ | XPhos/SPhos | 1-5 | 80-120 | 12-24 | >90 | High |
| Copper | CuI | 1,10-Phenanthroline | 5-20 | 110-150 | 24-48 | 60-85 | Low |
| Nickel | NiCl₂(DME) | Bipyridine/NHC | 2-10 | 100-130 | 12-24 | 70-95 | Low |
| Iron | FeCl₃ | Phenanthroline | 5-15 | 120-160 | 24-72 | 40-70 | Very Low |
Note: Catalyst cost per mole of product is a relative estimation based on typical catalyst loadings and the market prices of the metal precursors and common ligands. Actual costs will vary depending on the specific reagents, scale, and supplier.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of 5-Methyl-2-phenylaniline is a critical decision that balances performance, cost, and sustainability.
-
Palladium-based catalysts remain the most reliable and high-yielding option, making them the preferred choice for small-scale synthesis and when high purity is paramount, despite their high cost.
-
Copper-catalyzed systems offer a significant cost advantage and are a viable option for large-scale production, especially if reaction conditions can be optimized to improve yields and reduce reaction times.
-
Nickel catalysts represent a highly promising and cost-effective alternative to palladium, particularly for the use of less expensive aryl chloride starting materials. As more robust and user-friendly nickel precatalysts become available, their adoption in industrial processes is likely to increase.
-
Iron catalysis is the most economical and environmentally friendly option, but it is still in its early stages of development for general C-N coupling reactions. Further research is needed to improve the efficiency and broaden the scope of these systems.
For researchers and drug development professionals, a thorough evaluation of these factors is essential for selecting the most appropriate catalytic system to meet the specific demands of their synthetic targets, balancing the immediate need for efficiency with the long-term goals of cost-effectiveness and sustainability.
References
Sources
- 1. Palladium-Catalyzed Synthesis of N-tert-Prenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 3. XPhos, 1 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. SPhos, 1 g, CAS No. 657408-07-6 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NICKEL CHLORIDE, DIMETHOXYETHANE ADDUCT | 29046-78-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
The 5-Methyl-2-phenylaniline Scaffold: A Structural Overview and Rationale for Evaluation
An Expert's Guide to Evaluating the Performance of 5-Methyl-2-phenylaniline-Based Materials in Advanced Applications
This guide provides a comprehensive technical evaluation of the potential performance of materials derived from 5-Methyl-2-phenylaniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with performance data from structurally analogous material classes to project the viability and profile the characteristics of this promising chemical scaffold. Given that 5-Methyl-2-phenylaniline is primarily recognized as a versatile intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals, this guide extrapolates its potential in high-performance applications by drawing parallels with well-established functional materials.[1]
5-Methyl-2-phenylaniline, a derivative of N-phenylaniline (diphenylamine), presents a unique structural motif. The core diphenylamine structure is a cornerstone of many hole-transporting materials used in organic electronics due to its electron-donating nature and ability to form stable amorphous films. The strategic placement of a methyl group on one phenyl ring and the enforced twist between the two rings suggest that its derivatives could offer tailored electronic properties and enhanced solubility, critical for solution-processable devices.
This guide will evaluate its potential by comparing it against two classes of industry-standard materials:
-
N-Phenylaniline (Diphenylamine) Derivatives: These are direct structural analogues and serve as a primary benchmark for hole-transport properties.
-
Carbazole Derivatives: Carbazole is a rigid, electron-rich moiety known for imparting high thermal stability and excellent hole-transport characteristics, making it a key component in state-of-the-art organic light-emitting diodes (OLEDs).[2][3]
Furthermore, the inherent 2-phenethylamine substructure within 5-Methyl-2-phenylaniline provides a compelling basis for its exploration in medicinal chemistry, a field where this scaffold is ubiquitous.[4]
Performance Evaluation in Organic Electronics: A Proxy-Based Analysis
While specific performance data for 5-Methyl-2-phenylaniline derivatives in organic electronic devices is not yet widely published, we can construct a robust performance projection by analyzing established alternatives.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the hole transport layer (HTL) and the host material within the emissive layer are critical for device efficiency and longevity. An ideal material should possess high hole mobility, appropriate energy levels (HOMO/LUMO) to ensure efficient charge injection and transport, and high thermal stability.
Comparative Performance of Benchmark Materials
The following table summarizes the performance of representative diphenylamine and carbazole-based materials, which serve as a proxy for evaluating the potential of 5-Methyl-2-phenylaniline derivatives.
| Material Class | Representative Compound | Highest Occupied Molecular Orbital (HOMO) | Hole Mobility (cm²/Vs) | OLED Device Performance (External Quantum Efficiency - EQE) |
| Diphenylamine | NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine) | ~5.4 - 5.6 eV | ~10⁻³ - 10⁻⁴ | Commonly used, enables high-efficiency devices |
| Carbazole | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | ~5.9 - 6.1 eV | ~10⁻³ - 10⁻⁴ | Host for phosphorescent emitters, enables EQE > 20% |
| Carbazole | mCP (1,3-Bis(N-carbazolyl)benzene) | ~5.9 eV | ~10⁻⁴ | High triplet energy host for blue PhOLEDs |
| Fused Carbazole | IndCzpTr-2 (Indolo[3,2-b]carbazole derivative) | ~4.92 eV | Not specified | Green TADF-OLED with EQEmax of 30.0%[5] |
Expert Insights:
The diphenylamine core in 5-Methyl-2-phenylaniline suggests that its derivatives would likely exhibit HOMO levels in the range of 5.2-5.6 eV, making them suitable for hole injection from standard anodes like ITO. The methyl and additional phenyl groups can be expected to influence molecular packing and solubility without drastically altering the core electronic properties. The key to high performance will be in synthesizing derivatives that balance charge mobility with thermal stability, a challenge that has been successfully addressed in the development of advanced carbazole-based hosts.[2][6] For instance, incorporating rigid and stable moieties like carbazole into a diphenylamine structure has been shown to improve thermal stability.[3]
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED
This protocol outlines a standard, self-validating workflow for assessing the performance of a new hole-transporting material (HTM).
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to increase the work function of the ITO and improve hole injection.
-
-
Thin Film Deposition (High Vacuum Thermal Evaporation):
-
Transfer the cleaned substrates to a high vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking vacuum. A typical device stack would be:
-
Hole Transport Layer (HTL): The novel 5-Methyl-2-phenylaniline derivative (e.g., 40 nm).
-
Emissive Layer (EML): A host material doped with an emissive guest (e.g., CBP doped with Ir(ppy)₃ for green emission, 20 nm).
-
Electron Transport Layer (ETL): A standard electron-transporting material like Alq₃ (Tris(8-hydroxyquinolinato)aluminium) (30 nm).
-
Electron Injection Layer (EIL): A thin layer of LiF (1 nm).
-
Cathode: Aluminum (Al) (100 nm).
-
-
The deposition rates should be carefully controlled using quartz crystal microbalances.
-
-
Encapsulation:
-
To prevent degradation from air and moisture, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
From this data, calculate key performance metrics: External Quantum Efficiency (EQE), power efficiency, and Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Workflow for OLED Fabrication and Testing
Potential in Medicinal Chemistry: Leveraging the Phenethylamine Core
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[4][7] The structure of 5-Methyl-2-phenylaniline contains a substituted 2-phenethylamine-like motif, suggesting that its derivatives could be explored for biological activity.
Structure-Activity Relationship (SAR) Insights:
-
Core Scaffold: The phenethylamine core is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.[7]
-
Substitutions: The methyl and phenyl groups on the core structure of 5-Methyl-2-phenylaniline would significantly influence its pharmacological profile. These groups can affect the molecule's lipophilicity, steric profile, and metabolic stability, thereby altering its binding affinity, selectivity, and pharmacokinetic properties.
-
Analogy to Existing Drugs: Many CNS-active drugs are phenethylamine derivatives. By modifying the substituents on the 5-Methyl-2-phenylaniline scaffold, it may be possible to design novel ligands for targets such as serotonin or dopamine receptors.
Experimental Protocol: Initial Screening for Bioactivity
A typical workflow to evaluate the potential of a new chemical scaffold in drug discovery involves a tiered screening process.
-
Library Synthesis: Create a small, diverse library of 5-Methyl-2-phenylaniline derivatives with varied substituents at different positions. This can be achieved through standard organic synthesis techniques like Buchwald-Hartwig amination for modifying the amine or Suzuki coupling for modifying the phenyl rings.
-
In Vitro Target-Based Screening:
-
Screen the library against a panel of relevant biological targets (e.g., a panel of CNS receptors).
-
Use high-throughput screening (HTS) assays, such as radioligand binding assays or functional assays (e.g., measuring second messenger levels like cAMP).
-
Causality: This step is crucial to identify if any derivatives have specific activity against a known target, providing a mechanistic starting point.
-
-
Hit Confirmation and Validation:
-
Confirm the activity of any "hits" from the primary screen by re-testing.
-
Perform dose-response studies to determine potency (EC₅₀ or IC₅₀ values).
-
-
Secondary Assays:
-
Profile validated hits for selectivity by testing against a broader panel of related targets.
-
Conduct initial ADME (Absorption, Distribution, Metabolism, Excretion) profiling using in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes).
-
Logical Flow for Drug Discovery Screening
Synthesis and Structure-Property Relationships
The performance of materials based on 5-Methyl-2-phenylaniline will be critically dependent on the ability to synthesize derivatives with tailored properties. Understanding the relationship between molecular structure and macroscopic properties is therefore essential.[8]
Synthetic Accessibility:
Derivatives can be readily synthesized using modern cross-coupling methodologies. For instance, the N-H bond of 5-Methyl-2-phenylaniline is a prime site for arylation via Buchwald-Hartwig amination , allowing for the introduction of various functional groups to tune the electronic properties and thermal stability of the resulting molecule.
Key Structure-Property Relationships:
-
Torsional Angle: The angle between the two phenyl rings in the diphenylamine core is crucial. A larger twist can disrupt π-conjugation, leading to a higher triplet energy (desirable for blue OLED hosts) but potentially lower charge mobility.
-
Substituent Effects: Electron-donating groups (like methoxy or additional amine moieties) will raise the HOMO level, facilitating hole injection. Conversely, electron-withdrawing groups (like cyano or trifluoromethyl) will lower the HOMO and LUMO levels.
-
Molecular Rigidity: Incorporating rigid planar units (like carbazole or fluorene) into the structure can enhance thermal stability (increase the glass transition temperature, T_g) and improve intermolecular π-π stacking, which can boost charge mobility.
Diagram of Structure-Property Causality
Conclusion and Future Outlook
While direct performance data for 5-Methyl-2-phenylaniline-based materials remains nascent, a rigorous analysis based on established structural analogues provides a strong foundation for future research.
Projected Advantages:
-
Tunable Electronics: The scaffold is highly amenable to synthetic modification, allowing for precise tuning of energy levels and physical properties for applications in organic electronics.
-
Good Solubility: The non-planar structure should lead to good solubility, making these materials promising for cost-effective, solution-based fabrication processes like inkjet printing.
-
Bioactivity Potential: The embedded phenethylamine motif makes it a compelling starting point for medicinal chemistry programs.
Future Research Imperatives:
-
Synthesis and Characterization: A focused effort is needed to synthesize a library of 5-Methyl-2-phenylaniline derivatives and characterize their fundamental photophysical and electrochemical properties (absorption, emission, HOMO/LUMO levels, thermal stability).
-
Device Prototyping: The most promising derivatives should be incorporated into prototype OLED and OFET devices to obtain concrete performance metrics and validate the projections made in this guide.
-
Biological Screening: A systematic screening of derivatives against relevant biological targets is warranted to uncover any potential therapeutic applications.
By pursuing these research avenues, the scientific community can unlock the full potential of the 5-Methyl-2-phenylaniline scaffold, transitioning it from a simple intermediate to a valuable building block for the next generation of advanced materials.
References
- MySkinRecipes. (n.d.). 5-Methyl-2-phenylaniline.
-
Zhang, K., et al. (2024). Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Mescaline. Retrieved from [Link]
-
López-López, E., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Retrieved from [Link]
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C. Retrieved from [Link]
-
Grobert, N., & Deringer, V. (n.d.). Decoding Disorder: Structure–Property Relationships in Amorphous SiO₂–TiO₂ Hybrid Thin Films. University of Oxford Department of Materials. Retrieved from [Link]
-
Rybak, A., et al. (2012). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules. Retrieved from [Link]
-
Lee, S., et al. (2019). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]
-
Park, J., et al. (2020). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. Journal of Materials Chemistry A. Retrieved from [Link]
-
Vaitkunaite, J., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Materials. Retrieved from [Link]
-
Chemistry For Everyone. (2025). Are Organic Materials Used In LEDs (OLEDs)?. YouTube. Retrieved from [Link]
-
Scharber, M. C., & Sariciftci, N. S. (2021). Intrinsic Organic Semiconductors as Hole Transport Layers in p–i–n Perovskite Solar Cells. Advanced Functional Materials. Retrieved from [Link]
-
Zaini, N. A. M., et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers. Retrieved from [Link]
-
Molina Ontoria, A. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. Retrieved from [Link]
-
Imae, I., et al. (2013). High-performance organic semiconductors for thin-film transistors based on 2, 7-divinyl[1] benzothieno [3, 2-b] benzothiophene. Journal of Materials Chemistry C. Retrieved from [Link]
-
Schmid, G., et al. (2018). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. Chemistry – A European Journal. Retrieved from [Link]
-
Rebarz, M., et al. (2015). Efficient Lone-Pair-Driven Luminescence: Structure–Property Relationships in Emissive 5s2 Metal Halides. Accounts of Chemical Research. Retrieved from [Link]
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- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mescaline - Wikipedia [en.wikipedia.org]
- 8. Decoding Disorder: Structure–Property Relationships in Amorphous SiO₂–TiO₂ Hybrid Thin Films | Department of Materials [materials.ox.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
